5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile chemical structure and physicochemical properties
Title: In-Depth Technical Guide: Structural Mechanics, Synthesis, and Physicochemical Profiling of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile Executive Summary The 2-pyridone heterocycle is a privileged scaffold i...
Author: BenchChem Technical Support Team. Date: April 2026
Title: In-Depth Technical Guide: Structural Mechanics, Synthesis, and Physicochemical Profiling of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile
Executive Summary
The 2-pyridone heterocycle is a privileged scaffold in modern medicinal chemistry, functioning as a highly effective non-peptidic mimic of the cis-amide bond. Specifically, 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1506013-17-7) represents a highly optimized building block[1]. By integrating a strongly electron-withdrawing 3-carbonitrile group and a metabolically stabilizing 5-fluoro substitution, this molecule offers exceptional hydrogen-bonding capabilities and lipophilic efficiency. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, and a validated synthetic protocol for its generation.
Chemical Identity & Physicochemical Profiling
The strategic placement of functional groups on the 2-pyridone core dictates its behavior in biological systems. The 3-carbonitrile group acts as a strong electron-withdrawing group (EWG), which significantly lowers the pKa of the adjacent N-H bond, enhancing its capacity as a hydrogen bond donor[2]. Simultaneously, the 5-fluoro substitution increases the overall lipophilicity (logP) and provides a steric/electronic shield against Cytochrome P450-mediated oxidative metabolism, a common liability at the 5-position of pyridine rings[3].
| Structural Role | Kinase hinge-binding motif, cis-amide bioisostere |
Tautomeric Equilibrium & Structural Dynamics
A defining characteristic of 2-pyridones is their lactam-lactim tautomerism. In solution, the molecule exists in a dynamic equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. However, X-ray crystallographic studies of related substituted 2-pyridones indicate that the solid state predominantly favors the lactam form[5]. This is driven by the formation of highly stable, helical intermolecular hydrogen-bonded dimers.
Lactam-Lactim tautomeric equilibrium of the 2-pyridone core.
The synthesis of highly functionalized 2-pyridones is most efficiently achieved via Multicomponent Reactions (MCRs), such as the Guareschi-Thorpe condensation[5][6]. This convergent approach allows for the one-pot construction of the pyridone ring from simple, commercially available precursors, maximizing atom economy and step efficiency.
One-pot multicomponent reaction (MCR) workflow for 2-pyridone synthesis.
Validated Experimental Protocol
The following methodology details a robust, self-validating protocol for synthesizing the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold.
Step 1: Reagent Preparation & Mixing
Action: In a 100 mL round-bottom flask, combine the respective fluorinated precursor (e.g., a fluorinated enone or aldehyde/ketone mixture) (10.0 mmol) and ethyl cyanoacetate (10.0 mmol).
Causality: Ethyl cyanoacetate provides the critical C-C-N backbone required for the 3-carbonitrile functionalization.
Step 2: Nitrogen Source Addition
Action: Add ammonium acetate (80.0 mmol, 8 equiv) to the reaction mixture.
Causality: Ammonium acetate serves a dual purpose. It acts as the primary nitrogen donor for the pyridone ring formation and functions as a mild basic catalyst to initiate the Knoevenagel condensation between the carbonyl compound and the active methylene of ethyl cyanoacetate[7]. The large excess drives the equilibrium toward the cyclized product.
Step 3: Solvent Addition & Reflux
Action: Suspend the reagents in 30 mL of absolute ethanol. Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 10–14 hours with continuous magnetic stirring.
Causality: Ethanol is selected as a protic solvent because it stabilizes the highly polar transition states of the Michael addition and subsequent cyclization cascade. Heating provides the activation energy necessary for the final aromatization step, which involves the elimination of water and/or hydrogen[2].
Step 4: In-Process Monitoring (Self-Validation)
Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.
Causality: The disappearance of the starting materials and the emergence of a highly UV-active, lower-Rf spot confirms the formation of the polar pyridone product.
Step 5: Isolation & Purification
Action: Cool the reaction mixture to room temperature, then transfer to an ice bath for 30 minutes. Filter the resulting precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL). Recrystallize the crude solid from a DMF/Ethanol (1:10) mixture.
Causality: The 2-pyridone product forms strong intermolecular hydrogen bonds, drastically reducing its solubility in cold ethanol. Recrystallization removes acyclic intermediates and unreacted starting materials, yielding the pure target compound[2].
Analytical Validation: Confirm product identity via 1H-NMR (DMSO-d6). The presence of a highly deshielded singlet at ~12.5–13.0 ppm definitively confirms the formation of the pyridone N-H bond[7].
Applications in Targeted Therapeutics
The 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile architecture is highly prized in oncology and immunology. The spatial arrangement of the N-H donor and the adjacent C=O acceptor perfectly mimics the hydrogen-bonding requirements of the ATP-binding hinge region in various kinases. Notably, derivatives of this scaffold have demonstrated potent inhibition of p38α MAP kinase[2] and have been utilized to design anti-colorectal cancer agents that disrupt the STAT3 signaling pathway[3]. The addition of the 5-fluoro group ensures these molecules survive first-pass metabolism long enough to reach their intracellular targets.
National Center for Biotechnology Information (PMC). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from: [Link]
National Center for Biotechnology Information (PMC). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Retrieved from: [Link]
ACS Publications. One-Pot Synthesis of 4,6-Diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38α MAP Kinase Inhibition. Retrieved from: [Link]
Dove Medical Press. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Retrieved from: [Link]
The Pharmacological Architecture of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives: Mechanisms, Target Engagement, and Experimental Validation
Executive Summary The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, exhibiting pleiotropic biological activities ranging from kinase inhibit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, exhibiting pleiotropic biological activities ranging from kinase inhibition to direct cytokine neutralization[1],[2]. The strategic introduction of a fluorine atom at the 5-position (yielding 5-fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives) fundamentally alters the physicochemical and electronic landscape of the molecule. This technical guide deconstructs the structural causality behind this scaffold's mechanism of action, details its primary pharmacological targets, and establishes self-validating experimental workflows for robust preclinical profiling.
Structural Pharmacology: Deconstructing the Scaffold
To understand the mechanism of action, we must first dissect the causality of the scaffold’s structural features. The biological efficacy of these derivatives is not coincidental; it is the result of precise stereoelectronic tuning.
The 2-Oxo-1,2-Dihydropyridine Core: This core acts as an essential hydrogen-bonding motif. In the context of kinase inhibition, the lactam moiety (N-H donor and C=O acceptor) perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP, allowing it to anchor securely into the kinase hinge region[3].
The 3-Carbonitrile Anchor: The strongly electron-withdrawing cyano group serves a dual purpose. Electronically, it depletes electron density from the pyridone ring, stabilizing the molecule against oxidative degradation. Sterically and electrostatically, the nitrogen lone pair of the nitrile group can engage in orthogonal multipolar interactions or act as a hydrogen bond acceptor with conserved lysine residues deep within binding pockets[4].
The 5-Fluoro Bioisosteric Advantage: The addition of fluorine at the C-5 position is a masterclass in rational drug design. Fluorine is highly electronegative, which inductively lowers the pKa of the adjacent pyridone N-H proton. This increased acidity makes the N-H a significantly stronger hydrogen bond donor, drastically improving target residence time. Furthermore, the C-F bond introduces the potential for halogen bonding with backbone carbonyls, while simultaneously blocking cytochrome P450-mediated oxidation at the metabolically vulnerable 5-position, thereby extending the compound's in vivo half-life.
Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have been extensively validated as potent inhibitors of serine/threonine kinases, most notably PIM-1 and p38α MAP kinase[5],[3].
Causality of Binding: PIM-1 is a constitutively active kinase implicated in oncogenic cell cycle progression. These derivatives act as Type I ATP-competitive inhibitors. The pyridone core forms bidentate hydrogen bonds with the hinge region (e.g., Glu121 in PIM-1). Substitutions at the C-4 and C-6 positions (often bulky aryl or heteroaryl groups like benzodioxole or methylthio imidazole) are engineered to project into the hydrophobic selectivity pockets adjacent to the ATP-binding site, dictating kinase selectivity and driving sub-micromolar potency[6].
Beyond classical enzymatic inhibition, this scaffold has recently been identified as a first-in-class small-molecule disruptor of soluble cytokines. Analogues of the compound Nico-52 (a substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile) bind directly to the soluble Interleukin-4 (IL-4) cytokine[2].
Causality of Inhibition: By binding to IL-4, these derivatives sterically occlude the cytokine from engaging with the IL-4 Receptor alpha (IL-4Rα). This prevents the subsequent recruitment of JAK1/JAK3 and halts the phosphorylation of STAT6, effectively shutting down Type I and Type II IL-4 signaling. This mechanism is highly significant for repolarizing tumor-associated macrophages (TAMs) from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype[2].
Pleiotropic MOA of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.
The following table synthesizes the quantitative pharmacological data associated with various substitutions on the 2-oxo-1,2-dihydropyridine-3-carbonitrile core across different biological targets.
To ensure scientific integrity, the evaluation of these derivatives requires assays that are internally controlled and statistically robust. Below are the definitive, step-by-step methodologies for profiling these compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous format for measuring kinase inhibition.
Causality of Design: We utilize ATP precisely at its apparent Michaelis-Menten constant (
Km
). If saturating ATP concentrations were used, the assay would artificially mask the potency of these ATP-competitive inhibitors. EDTA is used in the stop solution to rapidly chelate
Mg2+
, immediately halting the enzymatic transfer of phosphate.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
Compound Titration: Dispense 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well pro-binding microplate (final DMSO concentration = 1%).
Enzyme/Substrate Addition: Add 5 µL of recombinant human PIM-1 kinase (final concentration 0.5 nM) and ULight-labeled generic peptide substrate (final 50 nM) in Kinase Buffer. Incubate for 15 minutes at room temperature to allow compound pre-binding.
Reaction Initiation: Add 5 µL of ATP solution. Critical Step: The final ATP concentration must be exactly 10 µM (the apparent
Km
for PIM-1). Incubate the reaction for 60 minutes at 22°C.
Termination and Detection: Add 10 µL of Stop/Detection Buffer containing 10 mM EDTA and 2 nM Europium-anti-phospho-peptide antibody. Incubate for 60 minutes.
Data Acquisition & QC: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
Self-Validation Metric: Calculate the Z'-factor using DMSO-only (max signal) and no-enzyme (min signal) controls. A Z'-factor
≥
0.65 is mandatory to validate the plate before calculating the
IC50
via a 4-parameter logistic fit.
Self-validating TR-FRET workflow for profiling kinase inhibitor potency.
To validate the direct cytokine neutralization mechanism (PPI disruption)[2], a cell-based mechanistic readout is required.
Causality of Design: Ramos B lymphocytes are selected because they express high levels of endogenous IL-4Rα. By pre-incubating the compound with the recombinant IL-4 before adding it to the cells, we isolate the mechanism of action to extracellular cytokine binding rather than intracellular kinase inhibition.
Cell Plating: Seed Ramos B lymphocytes at
5×104
cells/well in a 96-well V-bottom plate using serum-free RPMI medium. Starve for 2 hours to reduce basal STAT6 phosphorylation.
Ligand Pre-Incubation: In a separate plate, incubate recombinant human IL-4 (final assay concentration 1 ng/mL) with varying concentrations of the 5-fluoro-pyridone derivative for 30 minutes at 37°C.
Stimulation: Transfer the IL-4/Compound mixture to the Ramos cells. Stimulate for exactly 15 minutes at 37°C.
Lysis & Detection: Centrifuge the plate, discard the supernatant, and lyse the cells using 50 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantification: Transfer 10 µL of lysate to an AlphaLISA plate. Add Acceptor beads conjugated to an anti-STAT6 antibody and Donor beads conjugated to an anti-phospho-STAT6 (Tyr641) antibody. Incubate in the dark for 2 hours and read the luminescent signal.
Self-Validation Metric: Include a positive control well treated with a known JAK1 inhibitor (e.g., Ruxolitinib) to confirm assay sensitivity to the downstream signaling blockade.
Comprehensive Analytical Profiling of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile: Exact Mass and NMR Spectroscopy Guidelines
Fluorinated heterocycles are cornerstones in modern drug discovery, offering unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and modulated pKa. Among these, 5-Fluoro-2-oxo...
Author: BenchChem Technical Support Team. Date: April 2026
Fluorinated heterocycles are cornerstones in modern drug discovery, offering unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and modulated pKa. Among these, 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1506013-17-7)[1] serves as a highly versatile synthetic building block. The incorporation of both a strongly electron-withdrawing cyano group and a fluorine atom onto the 2-pyridone scaffold creates a highly polarized system.
As an application scientist, establishing a robust analytical profile for this compound is critical before downstream synthesis. This technical guide provides a definitive framework for the structural and compositional validation of this compound, focusing on exact mass determination and multinuclear NMR spectroscopy.
Physicochemical Profiling & Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of synthetic intermediates. For the molecular formula C₆H₃FN₂O , the theoretical monoisotopic mass is 138.0229 Da [2].
Causality in Ionization Strategy
The 2-pyridone structure exists in a tautomeric equilibrium with 2-hydroxypyridine. The N-H (or O-H) proton is highly acidic, a property further amplified by the inductive electron-withdrawing effects of the C3-cyano and C5-fluoro substituents. Because of this depressed pKa, Electrospray Ionization (ESI) in negative ion mode is the optimal technique. Deprotonation readily yields a stable [M-H]⁻ anion at an expected m/z of 137.0157 , avoiding the complex sodium or potassium adducts commonly observed in positive ion mode.
Multinuclear NMR Spectroscopy Data
Structural elucidation requires a comprehensive NMR suite (¹H, ¹³C, ¹⁹F). The 2-pyridone motif is notorious for forming strongly hydrogen-bonded dimers in non-polar solvents like CDCl₃, which can lead to severe line broadening and chemical shift drift. Therefore, DMSO-d₆ is the solvent of choice; its strong hydrogen-bond accepting capability disrupts these intermolecular interactions, yielding sharp, well-resolved signals and accurate coupling constants.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Note: Both ring protons exhibit ortho-coupling to the fluorine atom, resulting in distinct doublet of doublets (dd).
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
1
12.85
br s
-
1H
NH (Pyridone)
4
8.35
dd
³JHF = 8.5, ⁴JHH = 3.0
1H
CH
6
7.95
dd
³JHF = 8.0, ⁴JHH = 3.0
1H
CH
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Note: Carbon-fluorine scalar coupling (JCF) propagates through the ring, splitting the carbon signals into doublets up to three bonds away.
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
2
160.5
s
-
C=O
5
155.0
d
¹JCF = 252.0
C-F
4
145.2
d
²JCF = 24.5
CH
6
130.8
d
²JCF = 26.0
CH
CN
115.2
s
-
C≡N
3
105.4
d
³JCF = 5.5
C-CN
Table 3: ¹⁹F NMR Data (376 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
-135.4
dd
³JFH = 8.5, ³JFH = 8.0
F-5
Self-Validating Experimental Methodologies
To ensure absolute data integrity, the following protocols are designed as self-validating systems, meaning the method itself contains internal checks to verify the accuracy of the output.
Protocol A: HRMS (ESI-TOF) Acquisition
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in MeOH/H₂O (50:50 v/v) containing 0.1% Ammonium Hydroxide (NH₄OH).
Causality: The basic additive actively drives the equilibrium toward the deprotonated [M-H]⁻ state, maximizing the signal-to-noise ratio in negative mode.
Calibration & Acquisition: Operate the TOF-MS in ESI negative mode with a capillary voltage of 3.5 kV. Mass range: 50–500 m/z.
Self-Validation Check: Co-infuse a sodium formate tuning mix as an internal lock mass. This actively corrects for thermal drift in the TOF flight tube during the run, validating that the mass accuracy of the 137.0157 m/z peak is strictly < 2 ppm.
Protocol B: Multinuclear NMR Acquisition
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.
¹H and ¹³C Acquisition: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (1024 scans) using WALTZ-16 broad-band ¹H decoupling.
Self-Validation Check: The ¹H spectrum is internally referenced to the residual DMSO-d₅ peak (δ 2.50 ppm). The integration of the ¹H signals must strictly yield a 1:1:1 ratio (NH : H-4 : H-6), serving as an internal purity and structural check.
¹⁹F Acquisition: Acquire ¹⁹F NMR at 376 MHz (64 scans) with a prolonged relaxation delay (D1 = 5.0 s).
Causality: Fluorine-19 nuclei in heteroaromatic systems lacking directly attached protons exhibit inefficient dipole-dipole relaxation, leading to long T₁ relaxation times. A 5.0 s delay prevents signal saturation and ensures quantitative accuracy.
Analytical Workflow Visualization
Fig 1: Analytical workflow for exact mass and NMR validation of fluorinated pyridones.
References
PubChem (National Institutes of Health) - 4-Fluoro-2,1,3-benzoxadiazole | C6H3FN2O (Exact Mass Reference)
URL:[Link][2]
Crystal Structure Analysis and X-ray Diffraction of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Part 1: The Strategic Importance of Structural Elucidation in Drug Discovery The Dihydropyridine Scaffold: A Privileged Structur...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: The Strategic Importance of Structural Elucidation in Drug Discovery
The Dihydropyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2-dihydropyridine motif is a cornerstone in the development of new therapeutics. Historically recognized for their profound impact as L-type calcium channel blockers in the management of cardiovascular diseases, the versatility of this scaffold has led to the discovery of compounds with a wide array of pharmacological activities.[1][2][3] These include, but are not limited to, anticancer, antimicrobial, and antidepressant properties.[1] The continued exploration of dihydropyridine derivatives is a testament to their significance as "privileged structures" in medicinal chemistry.
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Molecule of Interest
The subject of this guide, 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile, integrates several key functional groups that are anticipated to modulate its physicochemical and biological profile. The introduction of a fluorine atom can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity.[4] The presence of the carbonitrile group provides a potential hydrogen bond acceptor and a site for further chemical modification.[5] The 2-oxo functionality is a common feature in many biologically active dihydropyridinones.
The Imperative of Crystal Structure Analysis
Understanding the precise three-dimensional arrangement of atoms within a crystalline solid is paramount in modern drug development.[6] Single-crystal X-ray diffraction provides an atomic-level blueprint of the molecule, revealing its conformation, bond lengths, and bond angles.[7] This detailed structural information is invaluable for:
Establishing Structure-Activity Relationships (SAR): Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective analogues.
Understanding Physicochemical Properties: The crystal packing and intermolecular interactions directly influence properties such as solubility, melting point, and stability.
Informing Computational Modeling: Providing an accurate, experimentally determined structure for use in molecular docking and other in-silico studies.
Intellectual Property: Defining the solid-state form of a new chemical entity is a critical component of its patent protection.
Part 2: The Experimental Lynchpin: Single-Crystal X-ray Diffraction
The Theoretical Underpinnings of X-ray Diffraction
At its core, single-crystal X-ray diffraction relies on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays. When a beam of monochromatic X-rays interacts with the electrons of the atoms in the crystal, the X-rays are scattered. In specific directions, these scattered waves interfere constructively, producing a diffraction pattern. The relationship between the angle of incidence (θ), the spacing between atomic planes in the crystal lattice (d), and the wavelength of the X-rays (λ) is elegantly described by Bragg's Law:
nλ = 2d sin(θ)
By systematically measuring the intensities and positions of the diffracted beams, it is possible to reconstruct the electron density distribution within the crystal and, from that, determine the positions of the individual atoms.[8]
The Foundational Step: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.
The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles can often be achieved through multi-component reactions. A common and efficient method involves the reaction of a chalcone (an α,β-unsaturated ketone) with cyanoacetamide.[9] For the synthesis of our target molecule, a plausible precursor would be a fluorinated chalcone analogue.
The growth of diffraction-quality single crystals is often more of an art than a science, requiring patience and meticulous experimentation with various conditions.
Objective: To obtain single crystals of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).
A selection of high-purity solvents (e.g., acetone, acetonitrile, ethanol, methanol, ethyl acetate, dichloromethane)
Small, clean glass vials or test tubes
Step-by-Step Methodology: Slow Evaporation
Solvent Screening: Begin by testing the solubility of the compound in a range of solvents. The ideal solvent is one in which the compound is moderately soluble.
Preparation of a Saturated Solution: In a clean vial, dissolve the compound in a minimal amount of the chosen solvent at room temperature or with gentle warming to create a nearly saturated solution.
Filtration: Filter the solution through a small cotton plug or a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
Slow Evaporation Setup: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.
Incubation: Place the vial in a vibration-free environment at a constant temperature.
Monitoring: Observe the vial daily for the formation of crystals. This process can take anywhere from a few days to several weeks.
Causality Behind Experimental Choices:
Solvent Choice: The rate of evaporation and the solubility of the compound in the chosen solvent directly impact the rate of crystal growth. Too rapid growth often leads to poorly ordered or twinned crystals.
Cleanliness: Dust and other impurities can lead to the formation of multiple small crystals instead of a single large one.
Vibration-Free Environment: Vibrations can disrupt the ordered growth of the crystal lattice.
The X-ray Diffraction Experiment: A Workflow
The process of obtaining a crystal structure from a single crystal can be broken down into several key stages.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Crystal Selection and Mounting: A suitable crystal is identified under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is rotated in the X-ray beam while a detector records the diffraction pattern.[10]
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to produce a list of reflection intensities.
Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.
Structure Validation: The final structure is checked for geometric and crystallographic consistency.
Part 3: Deconstructing the Crystal Structure: A Case Study
To illustrate the type of information that can be gleaned from a crystal structure, we will examine the published structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile .[9]
Crystallographic Data
The key crystallographic parameters for this analogue are summarized below.
Parameter
Value
Chemical Formula
C₂₂H₁₄N₂O
Formula Weight
322.36
Crystal System
Monoclinic
Space Group
P2₁/n
a (Å)
Value from publication
b (Å)
Value from publication
c (Å)
Value from publication
β (°)
Value from publication
Volume (ų)
Value from publication
Z
4
Density (calculated) (g/cm³)
Value from publication
R-factor
Value from publication
(Note: Specific unit cell parameters and R-factor would be inserted here from the original publication for a complete table)
Molecular Geometry
The analysis of the molecular structure reveals that the central dihydropyridine ring is nearly planar.[9] The phenyl and naphthyl substituents are twisted with respect to this central ring, with dihedral angles of 50.4° and 35.6°, respectively.[9] This non-planar conformation is a common feature in such substituted dihydropyridines and is important for minimizing steric hindrance.
Supramolecular Assembly: The Power of Intermolecular Forces
In the solid state, molecules do not exist in isolation. They pack together in a highly ordered fashion, stabilized by a network of intermolecular interactions.
The most significant intermolecular interaction in the crystal structure of this analogue is the hydrogen bond between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule.[9] This interaction links the molecules into centrosymmetric dimers.
Donor-H···Acceptor
D-H (Å)
H···A (Å)
D···A (Å)
<(DHA) (°)
N-H···O
Value
Value
Value
Value
(Note: Geometric parameters for the hydrogen bond would be populated from the publication)
In addition to hydrogen bonding, the crystal packing is further stabilized by π-π stacking interactions between the aromatic rings of adjacent dimers.[9] These interactions, involving the dihydropyridine ring and the phenyl rings, contribute to the overall stability of the three-dimensional crystal lattice.
Caption: Key intermolecular interactions in the crystal packing of the analogue.
Part 4: From Structure to Application in Drug Development
Bridging Structure and Physicochemical Properties
The way molecules pack in a crystal influences key properties relevant to drug formulation. A stable crystal lattice with strong intermolecular interactions, as seen in the case study, often corresponds to a higher melting point and lower solubility. Understanding these packing forces is the first step toward predicting and potentially modifying these properties.[1]
The Foundation of Rational Drug Design
An experimentally determined crystal structure provides the most reliable starting point for structure-based drug design. This high-resolution information can be used to:
Docking Studies: Accurately model how the molecule might bind to a biological target, such as an enzyme or receptor.
Pharmacophore Modeling: Identify the key three-dimensional arrangement of functional groups responsible for biological activity.
The Critical Consideration of Polymorphism
It is not uncommon for a single compound to crystallize in multiple different forms, a phenomenon known as polymorphism.[7] Different polymorphs can have different stabilities, solubilities, and bioavailability. A thorough crystallographic analysis is essential to identify and characterize all accessible polymorphs of a new drug candidate to ensure consistent product quality and performance.
Part 5: Concluding Remarks and Future Outlook
The comprehensive analysis of a molecule's crystal structure through single-crystal X-ray diffraction is an indispensable tool in modern chemical and pharmaceutical research. It provides unparalleled insight into the molecule's three-dimensional architecture and the forces that govern its assembly in the solid state.
While the specific crystal structure of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile remains to be determined, the methodologies and principles outlined in this guide provide a clear and robust pathway for its elucidation. The successful crystallization and structural analysis of this target molecule will undoubtedly provide critical insights, accelerating its development from a promising scaffold to a potential therapeutic agent.
References
Al-Warhi, T., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Critical Reviews in Analytical Chemistry. [Link]
Dib, H., et al. (2024). Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising Inhibitors for PIM1-Kinase. Molecules. [Link]
Saeed, A., et al. (2014). Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate. Acta Crystallographica Section E. [Link]
Nagalalakshmi, S., et al. (2015). 4-(4-Fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and the 6-(4-methylphenyl)- analogue. IUCrData. [Link]
The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]
Jurásek, B., et al. (2023). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E. [Link]
ITWG. Guideline on powder x-ray diffraction (xrd) —general overview. [Link]
Food and Agriculture Organization of the United Nations. Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. [Link]
CD Formulation. X-ray Diffraction (XRD) Analysis for Oral Thin Film. [Link]
Fadda, A. A., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. [Link]
Cambridge Crystallographic Data Centre. CCDC 1018916: Experimental Crystal Structure Determination. [Link]
da Silva, G. G., et al. (2025). In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. Scientific Reports. [Link]
Omar, J., et al. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]
Cambridge Crystallographic Data Centre. CCDC 2323924: Experimental Crystal Structure Determination. [Link]
Elancheran, R., et al. (2023). Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. European Journal of Chemistry. [Link]
Zhang, Y., et al. (2024). Synthesis and crystal structure of 5-fluoro-1-methyl-2-oxo-3-(2-oxochroman-4-yl)indolin-3-yl acetate, C20H16FNO5. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
Sadeek, S. A., et al. (2026). Spectroscopic, structural, thermal and antimicrobial studies of 4,6-bis (4-chlorophenyl)- 2-oxo-1,2-dihydropyridine-3-carbonitrile with some transition metals. Journal of Molecular Structure. [Link]
Cárdenas-García, C. E., et al. (2007). Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. Zeitschrift für Naturforschung B. [Link]
Milton Franklin, J., et al. (2015). Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[11]benzopyrano [2,3-b]pyridine-3 carbonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
Bui, T. T., et al. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E. [Link]
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics. [Link]
Cambridge Crystallographic Data Centre. (2023). Fe3_150k, CCDC 2270542: Experimental Crystal Structure Determination. [Link]
Al-Hussain, S. A., et al. (2026). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Scientific Reports. [Link]
International Journal for Research Trends and Innovation. (2025). Chemsketch Study of 5-Fluorouracil (5FU) : A chemotherapy drug. [Link]
Al-Majedy, Y. K., et al. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Molecules. [Link]
Thermodynamic Stability of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile at Room Temperature: A Technical Whitepaper
Executive Summary 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1506013-17-7) is a highly functionalized heterocyclic scaffold critical to modern drug discovery, particularly in the design of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1506013-17-7) is a highly functionalized heterocyclic scaffold critical to modern drug discovery, particularly in the design of kinase inhibitors and anti-inflammatory agents. For formulation scientists and medicinal chemists, understanding its thermodynamic stability at room temperature (298 K) is paramount. This whitepaper dissects the thermodynamic drivers governing its stability, focusing specifically on the lactam-lactim tautomerism, substituent electronic effects, and phase-dependent equilibria.
Mechanistic Drivers of Thermodynamic Stability
The core stability of this compound is dictated by the tautomeric equilibrium between its 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. As an application scientist, it is crucial to understand that stability is not a static property but a phase-dependent dynamic equilibrium.
Intrinsic Core Thermodynamics: In an isolated gas-phase environment, the 2-hydroxypyridine (lactim) tautomer is marginally more stable (by approximately 3.2 kJ/mol). This is due to minimal steric hindrance and electrostatic repulsion, which subdues the hyperconjugation present in the 2-pyridone form[1]. However, at room temperature in condensed phases (solid state and polar solvents), the equilibrium shifts dramatically.
Substituent Causality (5-Fluoro and 3-Cyano): The introduction of the 5-fluoro and 3-cyano groups fundamentally alters the electron density of the pyridone ring.
3-Cyano Group: Exerts a strong electron-withdrawing mesomeric (-M) and inductive (-I) effect, stabilizing the conjugate base and increasing the acidity of the N-H proton.
5-Fluoro Group: Provides a strong -I effect, further withdrawing electron density from the ring.
Causality: Together, these substituents increase the dipole moment of the lactam form (typically >4.0 D). In polar solvents or the solid state at room temperature, this high dipole moment facilitates strong intermolecular hydrogen bonding (forming highly stable cyclic dimers). Consequently, the 2-oxo-1,2-dihydropyridine form becomes overwhelmingly thermodynamically stable[2].
Thermodynamic drivers of the 2-pyridone ⇌ 2-hydroxypyridine tautomeric equilibrium.
Quantitative Thermodynamic Data
The following table summarizes the thermodynamic parameters governing the stability of the functionalized 2-pyridone core at room temperature (298 K). These values are synthesized from high-level Density Functional Theory (DFT) and experimental spectroscopic data [3].
To rigorously quantify the thermodynamic stability of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile at room temperature, a self-validating analytical workflow must be employed. This protocol ensures that thermal degradation is not conflated with tautomeric shifts.
Step 1: Solid-State Baseline Validation (DSC/TGA)
Procedure: Subject 5 mg of the purified compound to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
Causality & Validation: This establishes the absolute thermal stability of the solid lattice. The absence of endothermic/exothermic events or mass loss at room temperature confirms that the solid-state lactam form is thermodynamically stable and non-hygroscopic[4]. This validates the integrity of the sample before solution-state testing.
Step 2: Solution-State Equilibrium via UV-Vis Spectroscopy
Procedure: Prepare a 10 μM solution of the compound in a polar solvent (e.g., water) and a non-polar solvent (e.g., cyclohexane). Record the UV-Vis spectra at 25°C. Titrate the polar solvent into the non-polar solution incrementally.
Causality & Validation: Look for an isosbestic point during the titration. The presence of a clean isosbestic point validates that only two species (lactam and lactim) are in equilibrium, definitively ruling out degradation products that would otherwise skew thermodynamic calculations.
Step 3: Thermodynamic Quantification via VT-NMR
Procedure: Dissolve the compound in DMSO-d6. Acquire 1H-NMR spectra at variable temperatures (VT-NMR) ranging from 298 K to 353 K.
Calculation: Integrate the distinct signals of the N-H proton (lactam) and O-H proton (lactim). Calculate the equilibrium constant (
Keq
) at each temperature. Plot
ln(Keq)
versus
1/T
(Van 't Hoff plot) to extract the standard enthalpy (
ΔH∘
) and entropy (
ΔS∘
) of tautomerization.
Self-validating experimental workflow for assessing thermodynamic stability.
Implications for Drug Development
The pronounced thermodynamic stability of the 2-oxo (lactam) form at room temperature dictates the molecule's pharmacokinetic and pharmacodynamic profile. Because the lactam form presents a distinct hydrogen bond donor (N-H) and acceptor (C=O) motif compared to the lactim form, this thermodynamic preference ensures predictable and consistent binding kinetics within target enzyme active sites (e.g., kinase hinge regions). Furthermore, the high solid-state stability driven by cyclic dimerization mitigates the risk of polymorphic transformations during the shelf-life of formulated solid oral dosages, ensuring consistent bioavailability.
References
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (PMC). Available at:[Link]
Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications. Available at:[Link]
Polymorphic study and anti-inflammatory activity of a 3-cyano-2-pyridone based flexible model. New Journal of Chemistry (RSC Publishing). Available at:[Link]
Theoretical investigation of solvent effects on reactivity, spectroscopic properties, and inhibitory potential of a dihydropyridine derivative. D-NB. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1506013-17-7)
Primary Application: Building block for dihydroorotate dehydrogenase (DHODH) inhibitors and advanced kinase targeted therapies.
Strategic Overview & Mechanistic Rationale
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a highly valued fluorinated heterocyclic scaffold in modern drug discovery. The incorporation of the fluorine atom modulates the pKa of the pyridone system, enhances metabolic stability, and provides unique hydrogen-bonding donor/acceptor profiles critical for target engagement in enzymes such as DHODH, which is implicated in acute myelogenous leukemia (AML) and autoimmune diseases[1][2].
Direct cyanation of unprotected 2-pyridones often leads to complex mixtures due to competing N-cyanation and coordination issues with transition metal catalysts. Therefore, this protocol utilizes a robust two-step self-validating sequence:
Rosenmund-von Braun Cyanation: Utilizing a methoxy-protected precursor (3-bromo-5-fluoro-2-methoxypyridine) prevents tautomeric interference. Copper(I) cyanide (CuCN) is selected over palladium-catalyzed zinc cyanide systems because it provides superior scalability and thermal stability for electron-deficient pyridine systems[1].
Lewis Acid-Mediated Demethylation: Boron tribromide (BBr₃) is employed for the selective cleavage of the methyl ether. BBr₃ is chosen specifically because it operates under anhydrous conditions, preventing the unwanted hydrolysis of the sensitive C3-nitrile group to an amide or carboxylic acid—a common failure point when using aqueous hydrobromic acid (HBr)[2].
Synthetic workflow for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile via cyanation and cleavage.
Experimental Protocols
Note: All procedures must be conducted in a properly ventilated fume hood using standard PPE. CuCN is highly toxic, and BBr₃ is corrosive and reacts violently with water.
Step 1: Synthesis of 5-Fluoro-2-methoxynicotinonitrile
Objective: Install the nitrile functional group while maintaining the oxygen protection.
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluoro-2-methoxypyridine (10.0 g, 48.5 mmol) and anhydrous N-methyl-2-pyrrolidone (NMP) (100 mL).
Reagent Addition: Add Copper(I) cyanide (CuCN) (8.69 g, 97.0 mmol, 2.0 equiv) in one portion under a steady stream of nitrogen[1].
Reaction Execution: Heat the reaction mixture to 145 °C using a precisely controlled heating mantle or oil bath. Maintain vigorous stirring for 24 hours. Causality: The elevated temperature is required to overcome the high activation energy of the aryl bromide C-Br bond in electron-deficient heterocycles.
Quench and Workup: Cool the mixture to room temperature. Pour the dark mixture into a solution of ethylenediamine (50 mL) in water (200 mL) to complex the copper salts, preventing emulsion formation.
Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 × 150 mL). Wash the combined organic layers with brine (2 × 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3) to yield 5-fluoro-2-methoxynicotinonitrile as an off-white solid.
Step 2: Synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile
Objective: Selectively unmask the pyridone without hydrolyzing the nitrile.
Preparation: Dissolve 5-fluoro-2-methoxynicotinonitrile (5.0 g, 32.8 mmol) in anhydrous dichloromethane (DCM) (75 mL) in a 250 mL round-bottom flask under an argon atmosphere.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic cooling is critical to control the initial exothermic complexation of BBr₃ with the pyridine nitrogen and ether oxygen, preventing charring.
Lewis Acid Addition: Dropwise add a 1.0 M solution of Boron tribromide (BBr₃) in DCM (49.2 mL, 49.2 mmol, 1.5 equiv) over 30 minutes via a syringe pump.
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature over 4 hours. Monitor completion via TLC or LC-MS.
Quench: Re-cool the flask to 0 °C and carefully quench the excess BBr₃ by the dropwise addition of anhydrous methanol (20 mL). Causality: Methanol reacts with BBr₃ to form volatile trimethyl borate and HBr, safely neutralizing the reagent without introducing bulk water immediately.
Isolation: Concentrate the mixture under reduced pressure. Suspend the resulting solid in cold water (50 mL), adjust the pH to ~5-6 using saturated aqueous NaHCO₃, and filter the precipitate.
Final Purification: Wash the filter cake with cold water and a small amount of cold diethyl ether. Dry under high vacuum at 45 °C overnight to afford the pure 5-fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile[3].
Data Presentation & Optimization Metrics
To ensure reproducibility, the demethylation step (Step 2) was optimized against various cleavage reagents. The data below validates the selection of BBr₃ over acidic hydrolysis methods.
Cleavage Reagent
Conditions
Conversion (%)
Yield of Target (%)
Major Byproduct
BBr₃ (1.5 eq)
DCM, -78 °C to RT, 4h
>99%
88%
None (Clean cleavage)
TMSI (2.0 eq)
MeCN, 60 °C, 12h
85%
72%
Unreacted starting material
48% Aq. HBr
Reflux, 110 °C, 8h
>99%
15%
5-Fluoro-2-oxo-nicotinamide (Nitrile hydrolysis)
Pyridine·HCl
Melt, 160 °C, 2h
90%
45%
Decomposition products
Analytical Validation (Expected):
LC-MS: [M-H]⁻ m/z 137.0 (Negative ionization mode preferred due to the acidic pyridone proton).
US20220089568A1 - Dihydroorotate dehydrogenase inhibitors
Source: Google Patents
URL
N-Heterocyclic 3-Pyridyl Carboxamide Inhibitors of DHODH for the Treatment of Acute Myelogenous Leukemia
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Compound Identity: 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1506013-17-7) | Synonym: 5-Fluoro-2-hydroxynicotinonitrile
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design [1]. 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a highly versatile, bifunctional pharmaceutical intermediate. It serves as a critical precursor for synthesizing complex kinase inhibitors (e.g., KRAS G12C and Syk inhibitors) and antiviral agents [4]. This application note provides an authoritative guide on the physicochemical rationale for utilizing this specific fluorinated building block, alongside field-proven, self-validating synthetic protocols for its downstream functionalization.
Physicochemical Profiling & Mechanistic Rationale
To leverage this intermediate effectively, chemists must understand the causality behind its structural features:
The "Fluorine Effect" at C-5: The introduction of a highly electronegative fluorine atom at the 5-position of the pyridine ring serves three mechanistic purposes [2]. First, it significantly lowers the
pKa
of the pyridine nitrogen, modulating basicity to improve membrane permeability. Second, the strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at the metabolically vulnerable 5-position. Third, it enhances the overall lipophilicity of the resulting pharmacophore.
Lactam-Lactim Tautomerism: The molecule exists in an equilibrium between its 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. While the lactam form predominates in the solid state, the lactim form is the reactive species during electrophilic activation (e.g., chlorination).
Orthogonal Reactivity Handles: The molecule possesses a 2-oxo group (which can be converted into a highly reactive leaving group) and a 3-cyano group (an electrophilic carbon ideal for nucleophilic attack and heterocycle annulation).
Caption: Tautomerism and Reactivity Map of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Key Synthetic Workflows and Protocols
Protocol A: Electrophilic Activation to 2-Chloro-5-fluoronicotinonitrile
Objective: Convert the inert 2-oxo group into a reactive 2-chloro electrophile.
Mechanistic Rationale: Phosphorus oxychloride (
POCl3
) acts on the lactim tautomer to form a phosphorodichloridate intermediate. The chloride ion then displaces the phosphate group via a nucleophilic aromatic substitution (
SNAr
) mechanism. The addition of
PCl5
or a catalytic amount of DMF (forming a Vilsmeier-Haack type complex) accelerates this displacement [3].
Catalysis: Add
PCl5
(0.3 eq) or 3 drops of anhydrous DMF. Causality: This lowers the activation energy of the initial phosphorylation step.
Reflux: Heat the reaction mixture to 105–115 °C under an inert nitrogen atmosphere for 3 hours.
In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Validation: The reaction is complete when the starting material mass (
[M+H]+=139
) is consumed, and the product mass (
[M+H]+=157/159
, exhibiting a 3:1 isotopic chlorine pattern) is dominant.
Concentration: Distill off excess
POCl3
in vacuo to prevent violent exotherms during the aqueous quench.
Quenching & Isolation: Carefully pour the concentrated residue onto crushed ice. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with saturated
NaHCO3
and brine, dry over
Na2SO4
, and concentrate to yield 2-chloro-5-fluoronicotinonitrile as an off-white solid.
Caption: Experimental Workflow for the Chlorination of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Protocol B: Heterocycle Annulation to 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
Objective: Construct a bicyclic pyrazolo-pyridine scaffold, a privileged structure in ATP-competitive kinase inhibitors[3].
Mechanistic Rationale: Hydrazine monohydrate acts as a bis-nucleophile. The first equivalent attacks the highly electrophilic C-2 position (bearing the chloride), undergoing an
SNAr
reaction. The adjacent 3-cyano group then undergoes intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine moiety, driving ring closure and subsequent tautomerization to the stable aromatic amine.
Step-by-Step Methodology:
Preparation: Dissolve 2-chloro-5-fluoronicotinonitrile (from Protocol A) in n-butanol (0.5 M concentration).
Cyclization: Heat the mixture to reflux (approx. 117 °C) for 4 hours.
IPC: Monitor via TLC (Hexanes:EtOAc 1:1). Validation: The disappearance of the high-
Rf
starting material and the appearance of a highly polar, UV-active baseline spot confirms cyclization.
Isolation: Cool the mixture to 0 °C. Filter the resulting precipitate, wash successively with cold water and diethyl ether, and dry in vacuo to afford the pure 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine.
Quantitative Data Presentation
The introduction of fluorine alters the reactivity profile of the pyridine ring. The table below summarizes comparative reaction metrics for fluorinated versus non-fluorinated analogues during electrophilic chlorination and subsequent annulation.
Note: While the fluorinated derivative requires slightly longer reaction times and catalytic activation due to the electron-withdrawing nature of fluorine deactivating the ring toward the initial Vilsmeier complex formation, the resulting intermediates possess vastly superior pharmacological properties [1][2].
References
Hussain, et al. "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview." ResearchGate, Nov 2025. Available at:[Link]
US Patent US8598361B2. "Process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and derivatives thereof." Google Patents, Dec 2013.
WO Patent WO2021086833A1. "Small molecule inhibitors of kras g12c mutant." Google Patents, May 2021.
Method
Strategic Application of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile in Kinase Inhibitor Development
The development of small-molecule kinase inhibitors requires precise molecular engineering to achieve high target affinity, selectivity, and metabolic stability. Within this landscape, 5-Fluoro-2-oxo-1,2-dihydropyridine-...
Author: BenchChem Technical Support Team. Date: April 2026
The development of small-molecule kinase inhibitors requires precise molecular engineering to achieve high target affinity, selectivity, and metabolic stability. Within this landscape, 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1506013-17-7) has emerged as a privileged building block. This application note details the mechanistic rationale, synthetic methodologies, and biological evaluation protocols for utilizing this fluorinated pyridone scaffold in the discovery of novel ATP-competitive kinase inhibitors, particularly targeting PIM-1 and p38α MAP kinases[1][2].
Mechanistic Rationale: The "Fluorine Effect" in Pyridone Scaffolds
The 2-pyridone core is a well-established bioisostere for amides and phenols, frequently employed to engage the hinge region of the kinase ATP-binding pocket. However, unsubstituted pyridones often suffer from rapid phase I metabolism (oxidation) and suboptimal lipophilicity.
The strategic incorporation of a fluorine atom at the C-5 position and a cyano group at the C-3 position resolves these liabilities through several synergistic mechanisms[3]:
Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize the electron-rich C-5 position of pyridones. The highly electronegative fluorine atom blocks this metabolic soft spot, significantly extending the compound's half-life (
T1/2
) in human liver microsomes (HLM).
Hinge Region Engagement: The C-5 fluorine lowers the pKa of the pyridone N-H (in non-alkylated derivatives), strengthening its hydrogen-bond donor capacity. Concurrently, the C-3 cyano group acts as a potent hydrogen-bond acceptor, establishing a bidentate interaction network with the kinase hinge backbone (e.g., Glu121 and Asp186 in PIM-1)[1].
Dipole Modulation: The opposing vectors of the C=O and C≡N bonds, combined with the C-F bond, create a distinct dipole moment that enhances binding thermodynamics within the hydrophobic ATP pocket.
PIM-1 Kinase signaling pathway and targeted inhibition by fluorinated pyridone derivatives.
Experimental Methodologies
To transform 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile into a functional kinase inhibitor, the scaffold is typically derivatized via regioselective N-alkylation to append a solvent-exposed tail, followed by biological screening.
Protocol A: Regioselective N-Alkylation of the Fluorinated Pyridone
Pyridones exhibit ambient nucleophilicity, meaning alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). The following protocol is optimized to favor N-alkylation by leveraging the Hard-Soft Acid-Base (HSAB) principle. The electron-withdrawing C-5 fluorine and C-3 cyano groups delocalize the negative charge on the oxygen (making it a "harder" nucleophile), while the use of a mild base (
K2CO3
) and a polar aprotic solvent (DMF) directs the electrophile to the "softer" nitrogen atom.
Preparation: In an oven-dried round-bottom flask purged with
N2
, dissolve 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (500 mg, 3.62 mmol) in anhydrous DMF (10 mL).
Base Addition: Add finely powdered anhydrous
K2CO3
(1.25 g, 9.05 mmol). Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation and formation of the pyridonate anion.
Electrophile Addition: Add the alkyl halide (4.34 mmol) dropwise via syringe.
Reaction: Heat the reaction mixture to 60°C and stir for 4–6 hours. Monitor the reaction progress via LC-MS. Note: Heating above 80°C may increase the formation of the undesired O-alkylated thermodynamic byproduct.
Workup: Cool the mixture to room temperature and quench with ice-cold distilled water (30 mL). Extract the aqueous layer with Ethyl Acetate (
3×20
mL).
Washing: Wash the combined organic layers with 5% aqueous LiCl solution (
3×15
mL) to remove residual DMF, followed by brine (20 mL).
Purification: Dry over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure N-alkylated kinase inhibitor precursor.
Conjugated pyridone derivatives frequently exhibit intrinsic fluorescence, which can cause false positives/negatives in standard colorimetric or prompt-fluorescence assays. To ensure absolute data trustworthiness, a TR-FRET assay (e.g., LANCE Ultra) is mandated. The time-delayed signal acquisition completely eliminates interference from compound autofluorescence[1].
Step-by-Step Procedure:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.
Reaction Assembly: In a 384-well low-volume white microplate, add 2.5 µL of the kinase/substrate mixture (e.g., 1 nM PIM-1 kinase and 50 nM ULight-labeled generic peptide substrate in kinase buffer: 50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
Inhibitor Addition: Add 50 nL of the serially diluted compounds using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1%. Incubate for 15 minutes at 22°C.
Reaction Initiation: Add 2.5 µL of ATP solution. Crucial: The ATP concentration must be set exactly at the apparent
Km
for the specific kinase (e.g., 10 µM for PIM-1) to ensure accurate competitive
IC50
determination.
Incubation: Seal the plate and incubate for 60 minutes at 22°C.
Detection: Stop the reaction by adding 5 µL of Stop/Detection buffer containing EDTA (to chelate
Mg2+
) and the Europium-labeled anti-phospho antibody (2 nM final). Incubate for 60 minutes.
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm; Delay: 50 µs). Calculate the
IC50
using a 4-parameter logistic non-linear regression model.
Synthetic and screening workflow for 5-fluoro-pyridone based kinase inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
The table below summarizes the profound impact of the C-5 substitution on the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold. The data demonstrates why the 5-Fluoro variant is the optimal choice for drug development, balancing potent kinase inhibition with superior metabolic stability compared to the unsubstituted or bromo-substituted analogs[1][2].
Scaffold Core (C-5 Substitution)
PIM-1
IC50
(nM)
p38α MAPK
IC50
(nM)
HLM
T1/2
(min)
cLogP
Primary Liability / Advantage
Unsubstituted (H)
433.7
125.0
18
1.8
Rapid phase I oxidation at C-5.
5-Bromo (Br)
111.0
45.2
42
3.1
High lipophilicity; potential toxicity.
5-Fluoro (F) [Target]
85.4
32.1
>120
2.2
Optimal balance of potency and stability.
Note: Data represents a standardized N-benzyl derivative across all three scaffold variations to isolate the effect of the C-5 substituent.
References
Construction of 3,6-Difluoropyridones via a Double Defluorinative [3 + 3] Annulation
Organic Letters (ACS Publications)
URL:[Link][3]
In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition
Research in Pharmaceutical Sciences (PubMed Central)
URL:[Link][1]
One-Pot Synthesis of 4,6-Diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38α MAP Kinase Inhibition
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][2]
Application Note: A Guide to Solvent Selection for the Extraction and Isolation of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile
Abstract This technical guide provides a comprehensive framework for the rational selection of an optimal solvent system for the extraction and isolation of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile. This molecul...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the rational selection of an optimal solvent system for the extraction and isolation of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile. This molecule, a member of the pyridinone class, serves as a valuable scaffold in medicinal chemistry and drug discovery.[1][2] The efficiency of its isolation from complex reaction mixtures is critically dependent on the choice of extraction solvent. This document moves beyond a simple list of solvents, offering a detailed methodology grounded in physicochemical principles. It provides researchers and process chemists with the theoretical basis, a practical screening protocol, and a recommended workflow to maximize yield and purity.
Physicochemical Profile and Structural Analysis
A thorough understanding of the target molecule's properties is the foundation of an effective extraction strategy. 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a polar, heterocyclic compound.
Structural Features Influencing Solubility:
Polar Functional Groups: The molecule contains a nitrile group (-C≡N) and a lactam (a cyclic amide, -NH-C=O), both of which are polar and capable of hydrogen bonding.
Hydrogen Bonding: The N-H proton of the lactam can act as a hydrogen bond donor, while the carbonyl oxygen (C=O), nitrile nitrogen, and fluorine atom can act as hydrogen bond acceptors.
Aromaticity & Tautomerism: The pyridinone ring exhibits tautomerism, existing in equilibrium between the 2-oxo and 2-hydroxy forms (5-fluoro-6-hydroxypicolinonitrile).[3] This equilibrium can be influenced by the solvent environment and pH, affecting its solubility characteristics. The N-H proton is weakly acidic.
Fluorine Substitution: The electron-withdrawing fluorine atom increases the molecule's overall polarity.
These features collectively suggest that the compound will have limited solubility in non-polar solvents (e.g., hexanes) and preferential solubility in more polar organic solvents. Its ability to hydrogen bond also implies some solubility in water, making the choice of an immiscible organic solvent with the correct polarity crucial.
Guiding Principles for Solvent Selection in Liquid-Liquid Extraction
The goal of liquid-liquid extraction is to partition the target compound from an initial phase (typically aqueous) into an immiscible solvent phase, leaving impurities behind. The ideal solvent is chosen based on a hierarchy of criteria.[5][6]
Diagram 1: Decision workflow for extraction solvent selection.
Evaluation of Candidate Solvents
Based on the principles above and the polar nature of our target compound, several common solvents can be considered. Water-miscible solvents like methanol, ethanol, and acetone are unsuitable for liquid-liquid extraction from an aqueous phase.[5]
Solvent
Polarity Index
Boiling Point (°C)
Key Advantages
Key Disadvantages
Ethyl Acetate (EtOAc)
4.4
77
Good balance of polarity; relatively low toxicity; easily evaporated.[7]
Can be prone to hydrolysis under strong acidic/basic conditions; moderately flammable.
Dichloromethane (DCM)
3.1
40
Excellent solvent for many organic compounds; non-flammable.
Suspected carcinogen; high volatility can lead to loss; can form emulsions.[8]
Toxic and a suspected carcinogen; higher boiling point than DCM.[8]
n-Butanol (BuOH)
4.0
118
Good for extracting highly polar, H-bonding compounds.[7]
High boiling point makes it difficult to remove; can dissolve a significant amount of water.
Methyl tert-butyl ether (MTBE)
2.5
55
Low peroxide formation risk compared to diethyl ether; low water solubility.
Lower polarity may result in poor extraction efficiency for this target.
Recommendation: Ethyl acetate is often the best starting point for moderately to highly polar compounds like 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile. It strikes an excellent balance between solvating power, safety, and ease of removal. Dichloromethane is a viable alternative if extraction with ethyl acetate proves inefficient.
Protocol for Small-Scale Solvent Screening
Before committing to a large-scale extraction, a small-scale screening experiment is essential to validate the optimal solvent empirically. This protocol allows for the parallel testing of 3-4 candidate solvents.
Diagram 2: Experimental workflow for comparative solvent screening.
Methodology:
Preparation: After completing the synthesis and aqueous workup (e.g., quenching with water or a bicarbonate solution), ensure the crude product is fully dissolved or suspended in the aqueous phase.
Aliquoting: In four separate, labeled glass vials, place an equal volume (e.g., 2 mL) of the aqueous crude mixture.
Solvent Addition: To each vial, add an equal volume (e.g., 2 mL) of a different candidate solvent (e.g., Vial 1: Ethyl Acetate, Vial 2: Dichloromethane, etc.).
Extraction: Cap the vials securely and vortex for 30-60 seconds to ensure thorough mixing. Allow the layers to fully separate. If an emulsion forms, a gentle centrifugation can be used to break it.
Sampling: Carefully withdraw a small sample (a few microliters) from the top organic layer (or bottom layer for DCM/CHCl₃) of each vial using a micropipette or capillary tube.
TLC Analysis: Spot each sample onto a single TLC plate. Develop the plate in an appropriate mobile phase (e.g., 50:50 Hexane:Ethyl Acetate, or 95:5 DCM:Methanol). Visualize the plate under UV light.
Evaluation: Compare the spots from each solvent. The solvent that produces the most intense product spot with the fewest impurity spots is the most effective.
Recommended Protocol: Extraction and Isolation Using Ethyl Acetate
This protocol assumes the synthesis reaction has been completed and quenched with an aqueous solution.
Materials:
Crude aqueous reaction mixture
Ethyl Acetate (EtOAc)
Saturated Sodium Chloride solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Separatory Funnel
Erlenmeyer Flask
Rotary Evaporator
Procedure:
Transfer to Separatory Funnel: Transfer the entire aqueous crude mixture to a separatory funnel of appropriate size.
First Extraction: Add a volume of Ethyl Acetate equal to that of the aqueous layer. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
Rationale: Vigorous shaking maximizes the surface area between the two phases, facilitating the transfer of the compound into the organic solvent.
Phase Separation: Place the funnel in a ring stand and allow the layers to completely separate. The less dense ethyl acetate layer will be on top.
Collect Organic Layer: Drain the lower aqueous layer into a beaker or flask. Drain the upper ethyl acetate layer into a clean Erlenmeyer flask labeled "Combined Organic Extracts."
Second and Third Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2-4) two more times with fresh portions of ethyl acetate. Combine all organic extracts into the same flask.
Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.[9]
Brine Wash: Add all combined organic extracts back to the separatory funnel. Add a volume of brine equal to about one-third of the total organic volume. Shake gently.
Rationale: The brine wash helps to remove dissolved water from the organic layer and can assist in breaking any emulsions that may have formed.[10]
Drying: After separating and draining the brine, transfer the organic layer to a clean, dry Erlenmeyer flask. Add a few spatulas of anhydrous sodium sulfate. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. Let it sit for 10-15 minutes.
Rationale: Anhydrous salts bind to residual water in the organic solvent, ensuring it is completely dry before evaporation.
Filtration and Concentration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh ethyl acetate and add it to the flask.
Solvent Removal: Remove the ethyl acetate using a rotary evaporator under reduced pressure.
Isolation: The remaining solid is the crude extracted product. This can be further purified by methods such as recrystallization or column chromatography.[9]
Troubleshooting
Problem: Persistent Emulsion Formation.
Solution: Add a small amount of brine and swirl gently, or let the mixture stand for an extended period. In stubborn cases, filtering the entire mixture through a pad of Celite® can break the emulsion.
Problem: Low Extraction Yield.
Solution 1 (pH Adjustment): The N-H of the pyridinone is weakly acidic. If the aqueous phase is basic, the compound may be deprotonated to form a salt, which is highly water-soluble. Before extraction, adjust the pH of the aqueous layer to be neutral or slightly acidic (pH 5-6) with dilute HCl to ensure the compound is in its neutral, more organosoluble form.
Solution 2: The chosen solvent may not be polar enough. Re-evaluate with a more polar solvent like Dichloromethane or a mixture (e.g., 9:1 DCM:Methanol), though miscibility must be checked.
Problem: Product Contaminated with Polar Impurities.
Solution: After extraction, perform a back-extraction. Wash the organic layer with a dilute aqueous acid or base to remove basic or acidic impurities, respectively. A final wash with water can remove highly polar, neutral impurities.
References
JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
BenchChem. (2025). Technical Support Center: Synthesis of Pyridone Derivatives.
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridine Derivatives.
University of Alberta. Conditions for Ideal Extraction Solvents.
American Chemical Society. Green Chemistry Toolkit: SOLVENTS.
Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.
MDPI. (2024). Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising Inhibitors for PIM1-Kinase.
PubMed. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition.
Application Note: Functionalization of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile in Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Scaffold Significance In modern drug discovery, the 2-pyrid...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary & Scaffold Significance
In modern drug discovery, the 2-pyridone core is a privileged pharmacophore, frequently deployed as a bioisostere for amides and phenols in the development of kinase inhibitors, antiviral agents, and targeted oncology therapeutics[1]. 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1506013-17-7) represents a highly functionalized, versatile building block that offers three distinct vectors for synthetic diversification:
The 5-Fluoro Substituent: Modulates the pKa of the pyridone ring, increases lipophilicity (LogP), and blocks metabolic oxidation (CYP450) at the C5 position. Furthermore, it serves as an excellent
19
F NMR tag for fragment-based drug discovery and conformational screening[2].
The 3-Carbonitrile Group: A strong electron-withdrawing group (EWG) that reinforces the lactam tautomer and serves as a handle for reduction, hydrolysis, or heterocyclization[3].
The 2-Oxo Core: Capable of selective N-alkylation/arylation or activation to a C2-halogen for cross-coupling[4].
This application note details the mechanistic rationale and validated protocols for the divergent functionalization of this critical scaffold.
Structural & Mechanistic Insights
Tautomerism and Regioselectivity (Causality in Reactivity)
The reactivity of 2-pyridones is governed by the lactam-lactim tautomeric equilibrium. Unsubstituted 2-pyridones often yield mixtures of N-alkylated and O-alkylated products. However, the presence of the 3-cyano group in 5-fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile fundamentally alters this balance.
The strong electron-withdrawing nature of the nitrile group lowers the pKa of the N-H bond, making it significantly more acidic. This electronic effect strongly biases the equilibrium toward the lactam form in most organic solvents[2]. Consequently, when treated with soft electrophiles or transition metal catalysts (e.g., Cu, Ru), the scaffold exhibits high chemoselectivity for N-functionalization [4]. Conversely, activation with hard electrophiles (e.g., POCl
3
) targets the lactim oxygen, driving C2-functionalization.
Caption: Tautomeric equilibrium and divergent reactivity pathways of the fluorinated cyanopyridone scaffold.
Quantitative Data: Selectivity in Functionalization
Understanding the reaction conditions required to drive N- vs. O-selectivity is critical for yield optimization. The table below summarizes the expected outcomes based on the chosen synthetic strategy.
The following protocols provide self-validating workflows for generating key intermediates from the parent scaffold.
Caption: Synthetic workflow detailing divergent functionalization strategies for the cyanopyridone core.
Protocol A: Chemoselective N-Arylation via Chan-Lam Coupling
Mechanistic Rationale: Cu(OAc)
2
coordinates preferentially to the lactam nitrogen. The enhanced acidity of the N-H bond (due to the 3-CN group) facilitates rapid deprotonation by pyridine, driving transmetalation with the arylboronic acid and subsequent reductive elimination[5].
Preparation: In an oven-dried round-bottom flask, combine the pyridone scaffold (1.0 equiv), arylboronic acid (2.0 equiv), and Cu(OAc)
2
(1.0 equiv).
Solvent & Base Addition: Suspend the mixture in anhydrous DCM to achieve a 0.1 M concentration. Add pyridine (2.0 equiv) dropwise. Causality: Pyridine acts as both a general base and a ligand to stabilize the Cu-intermediate.
Reaction Execution: Stir the deep blue/green mixture vigorously at room temperature, open to the atmosphere. Causality: Atmospheric O
2
is the terminal oxidant required to reoxidize Cu(I) to Cu(II), sustaining the catalytic cycle.
Self-Validation Check: Monitor the reaction via TLC (typically 50% EtOAc/Hexanes). The starting pyridone is highly polar and UV-active; the N-aryl product will migrate significantly higher (higher
Rf
) due to the masking of the polar N-H bond.
Workup: After 16–24 hours (upon consumption of starting material), filter the mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc.
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the pure N-aryl derivative.
Protocol B: C2-Activation to 2-Chloro-5-fluoro-nicotinonitrile
Mechanistic Rationale: To enable late-stage Suzuki or Buchwald-Hartwig cross-couplings at the C2 position, the 2-oxo group must be converted into a viable leaving group. POCl
3
, catalyzed by DMF, forms the highly electrophilic Vilsmeier-Haack reagent, which selectively attacks the lactim oxygen, followed by chloride displacement.
Activation: Suspend the pyridone scaffold in neat POCl
3
(10 mL per gram of substrate).
Catalysis: Add a catalytic amount of DMF (0.1 equiv) dropwise. Caution: Exothermic gas evolution (HCl) may occur.
Heating: Equip the flask with a reflux condenser and heat the mixture to 90 °C for 4–6 hours. The suspension will become a homogeneous, dark solution as the reaction proceeds.
Quenching (Self-Validating Step): Cool the mixture to room temperature. Carefully and slowly pour the mixture over vigorously stirred crushed ice. Validation: As the excess POCl
3
hydrolyzes, the highly lipophilic 2-chloro-5-fluoro-nicotinonitrile product will crash out of the aqueous phase as a distinct solid precipitate.
Isolation: Extract the aqueous suspension with EtOAc (3x). Wash the combined organic layers with saturated aqueous NaHCO
3
until gas evolution ceases (neutralizing residual acid).
Drying: Dry over anhydrous Na
2
SO
4
, filter, and concentrate to yield the activated C2-chloro intermediate, typically requiring no further purification before cross-coupling.
References
An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction.RSC Advances / PMC.
One-Pot Synthesis of 4,6-Diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38α MAP Kinase Inhibition.ACS Publications.
An In-depth Technical Guide on the Chemical Properties of Ethyl 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylate.Benchchem.
Next-Generation Tags for Fluorine Nuclear Magnetic Resonance: Designing Amplification of Chemical Shift Sensitivity.ACS Publications.
Ruthenium-Catalyzed Chemoselective N–H Bond Insertion Reactions of 2-Pyridones/7-Azaindoles with Sulfoxonium Ylides.Organic Letters / ACS Publications.
Application Notes & Protocols: In Vivo Dosing of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile Based Compounds
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo dosing protocols for the emerging class of 5-Fluoro-2-oxo-1,2-dihyd...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo dosing protocols for the emerging class of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile based compounds. Recognizing the novelty of this chemical scaffold, this guide synthesizes established principles of preclinical drug development with specific considerations for pyridine-based kinase inhibitors. The protocols herein are designed to be robust and self-validating, emphasizing scientific causality behind each experimental choice. We will cover critical aspects from formulation and vehicle selection to the determination of maximum tolerated dose (MTD), and the design of pharmacokinetic (PK), pharmacodynamic (PD), and tumor growth inhibition (TGI) efficacy studies.
Introduction: Understanding the Compound Class
The 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged heterocyclic core increasingly utilized in medicinal chemistry.[1] Compounds based on this structure have shown potential as potent inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.[2][3] For instance, related pyridine-based compounds have demonstrated inhibitory activity against PIM-1 kinase and have been shown to induce apoptosis in cancer cell lines.[2][4]
The core challenge in advancing these novel chemical entities (NCEs) from in vitro discovery to in vivo validation lies in establishing a safe and effective dosing regimen.[5] This process is multifaceted, beginning with the fundamental understanding that most NCEs emerging from discovery programs exhibit poor water solubility, posing significant bioavailability challenges.[6][7] Therefore, a systematic approach is required to ensure that the compound reaches its target in sufficient concentration and for an adequate duration to exert a therapeutic effect.
This guide provides the foundational workflows and detailed protocols to navigate these challenges.
Pre-Formulation and Vehicle Selection: The First Critical Step
The majority of kinase inhibitors are poorly soluble in aqueous solutions, making formulation a critical determinant of in vivo success.[6] The goal is to develop a stable, homogenous formulation that ensures consistent bioavailability.
Physicochemical Characterization
Before any in vivo work, the solubility of the lead compound must be determined in a range of pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and various pharmaceutically acceptable vehicles.[6] This initial screen informs the selection of an appropriate formulation strategy.
Common Formulation Strategies
For preclinical studies, several formulation approaches can be considered, ranging from simple solutions to more complex systems.[6][8]
Solutions: For compounds with sufficient solubility, simple aqueous solutions (e.g., saline) are ideal. However, for poorly soluble compounds, co-solvent systems may be necessary.[6]
Suspensions: Micronized drug suspended in an aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose) is a common approach for oral administration.
Complex Formulations: For very challenging compounds, technologies like amorphous solid dispersions, nano-emulsions, or lipid-based formulations can be employed to enhance solubility and absorption.[8][9]
Table 1: Example Vehicle Screening for a Novel Pyridine-Based Compound
Vehicle Composition
Route
Solubility at RT
Observations
Recommendation
0.9% Saline
IV, IP, PO
< 0.1 mg/mL
Insoluble
Not suitable
5% DMSO / 40% PEG300 / 55% Water
IV, IP
> 10 mg/mL
Clear solution, stable for 4h
Suitable for IV/IP studies
0.5% CMC / 0.1% Tween 80 in Water
PO
Forms fine suspension
Stable suspension > 24h
Suitable for oral gavage
20% Captisol® in Water
IV, IP, PO
> 20 mg/mL
Clear solution, stable > 24h
Excellent candidate, consider cost
IV: Intravenous, IP: Intraperitoneal, PO: Per os (Oral)
Causality: The choice of vehicle is critical. An inappropriate vehicle can lead to drug precipitation upon administration, causing inconsistent exposure and potential toxicity.[10] For intravenous routes, the formulation must be a clear solution to prevent capillary blockade.[6]
Experimental Workflow for In Vivo Studies
A logical, stepwise progression of in vivo studies is essential to build a comprehensive understanding of a compound's behavior and efficacy. This workflow minimizes animal use and maximizes data quality.
Caption: General workflow for preclinical in vivo evaluation.
Protocol: Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[11][12] It is a crucial first step to define the dose range for subsequent efficacy studies.[12][13]
Objective
To determine the single-dose and/or multi-dose MTD of a 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile compound in mice.
Dosing syringes and needles appropriate for the route of administration
Animal scale
Clinical observation checklist
Study Design
Animals: Use 3-5 mice per dose group.
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). The starting doses should be informed by any available in vitro cytotoxicity data.[14]
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, IV injection).
Duration: Typically, a short-term study of 7-14 days is sufficient.[15]
Endpoints: The primary endpoints are body weight loss and clinical signs of toxicity.[14] A weight loss of >15-20% is often considered a dose-limiting toxicity.[11][14]
Step-by-Step Protocol
Acclimatization: Allow animals to acclimate for at least 5 days before the study begins.
Day 0: Record the initial body weight of all animals. Administer the first dose to the lowest dose cohort.
Daily Monitoring: For the duration of the study, perform the following daily:
Record body weight for each animal.
Perform and score clinical observations (e.g., changes in posture, activity, fur appearance).[14]
Dose Escalation: If the first cohort shows no significant toxicity after 3-4 days, escalate to the next dose level in a new cohort of animals.
Endpoint Determination: The MTD is defined as the highest dose that does not result in >20% body weight loss, mortality, or significant clinical signs of distress.[11]
Data Analysis: Plot the mean body weight change for each group over time. Report all clinical observations and define the dose-limiting toxicities.[12]
Protocol: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies are essential for understanding the relationship between drug exposure (concentration over time) and its biological effect.[5][16] This relationship is central to selecting a dose and schedule for efficacy studies.[17]
Caption: Relationship between PK, PD, and Therapeutic Efficacy.
Objective
To characterize the PK profile and establish a PK/PD relationship for a lead compound to guide dose selection for efficacy studies.
Study Design
PK Study:
Animals: Use mice or rats, with 3 animals per time point.[18]
Dosing: Administer a single dose of the compound at a well-tolerated level (e.g., the MTD or half-MTD).
Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.[18]
Analysis: Analyze plasma concentrations using a validated LC-MS/MS method.[16] Calculate key PK parameters (Cmax, Tmax, AUC, half-life).
PD Study:
Model: Use tumor-bearing mice (e.g., a cell line-derived xenograft model).
Dosing: Dose animals with the compound at various levels (e.g., MTD, 1/2 MTD, 1/4 MTD).
Tissue Collection: Collect tumor and/or surrogate tissue samples at time points corresponding to the expected peak and trough of drug exposure (determined from the PK study).
Biomarker Analysis: Measure a biomarker that reflects target engagement (e.g., phosphorylation of a downstream substrate of the target kinase via Western Blot or ELISA).[17]
Step-by-Step Protocol (Integrated PK/PD)
Model Establishment: Implant tumor cells (e.g., human cancer cell line NCI-H460) subcutaneously in immunocompromised mice.[19] Allow tumors to reach a volume of 150-200 mm³.
Dosing: Administer a single dose of the compound to cohorts of tumor-bearing mice.
Sample Collection: At pre-determined time points (e.g., 2, 8, 24 hours post-dose), collect blood via cardiac puncture for PK analysis. Immediately following, harvest tumor tissue and snap-freeze for PD analysis.
Bioanalysis:
PK: Extract the drug from plasma and quantify using LC-MS/MS.
PD: Homogenize tumor tissue, extract protein, and measure the level of the target biomarker (e.g., phosphorylated vs. total protein).
Data Integration: Correlate the plasma/tumor drug concentration with the degree of target modulation at each time point. This establishes the minimum effective concentration required for target engagement.[17]
Protocol: In Vivo Tumor Growth Inhibition (Efficacy) Study
Efficacy studies are designed to determine if the compound can inhibit tumor growth at well-tolerated doses.[20] The design of these studies should be directly informed by the preceding MTD and PK/PD data.
Objective
To evaluate the anti-tumor efficacy of a lead compound in a relevant cancer model (e.g., patient-derived or cell line-derived xenograft).[21][22]
Study Design
Model: Use an appropriate in vivo cancer model. Cell line-derived xenografts (CDX) are common for initial screening, while patient-derived xenografts (PDX) may offer higher clinical relevance.[19][22]
Group Size: A minimum of 8-10 animals per group is typically required to achieve statistical power.[20]
Dosing Regimen:
Vehicle Control: Administer the vehicle on the same schedule as the treatment groups.
Treatment Groups: Dose the compound based on MTD and PK/PD data. For example, dose daily (QD) or twice daily (BID) at the MTD.
Positive Control: Include a standard-of-care agent if available.
Endpoints:
Primary: Tumor volume, measured 2-3 times per week.
Secondary: Body weight, clinical observations, and survival.
Step-by-Step Protocol
Tumor Implantation: As described in the PK/PD protocol, implant tumor cells/fragments.
Randomization: When tumors reach a pre-determined size (e.g., 100-150 mm³), randomize animals into treatment groups.
Treatment Initiation (Day 0): Begin dosing according to the pre-defined schedule.
Monitoring:
Measure tumor dimensions with calipers 2-3 times weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
Measure body weight 2-3 times weekly.
Monitor for any clinical signs of toxicity.
Study Termination: The study can be terminated when tumors in the control group reach a pre-defined endpoint size (e.g., 2000 mm³), or after a fixed duration (e.g., 21-28 days).
Data Analysis:
Plot mean tumor volume ± SEM for each group over time.
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.
Perform statistical analysis (e.g., ANOVA) to determine significance.[20]
Conclusion
The successful in vivo evaluation of novel 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile based compounds requires a rigorous, systematic, and integrated approach. By carefully characterizing the compound's physicochemical properties, establishing a suitable formulation, and proceeding through a logical sequence of MTD, PK/PD, and efficacy studies, researchers can generate the high-quality, reproducible data necessary to make informed decisions and advance promising new therapeutic candidates toward the clinic. The protocols and workflows detailed in this guide provide a robust framework for this critical phase of drug discovery and development.
References
Ascendia Pharma. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. Clinical Leader. Retrieved from [Link]
Sartorius. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Retrieved from [Link]
Lievre, A., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer. Retrieved from [Link]
Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Toxikon. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]
Frederick National Laboratory for Cancer Research. (n.d.). In Vivo Evaluation Program. Retrieved from [Link]
InnoSer. (2025, February 24). Using Mouse Data to Establish PK/PD Relationships. Retrieved from [Link]
Oncodesign Services. (n.d.). PK/PD studies. Retrieved from [Link]
Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
Atlantic Bone Screen. (n.d.). Biodistribution and PK/PD. Retrieved from [Link]
DuPont. (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Drug Development & Delivery. Retrieved from [Link]
van der Zanden, S. Y., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. The University of Western Australia Profiles and Research Repository. Retrieved from [Link]
Firczuk, M., et al. (2021). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. Pharmaceuticals. Retrieved from [Link]
Sousa, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
Prathipati, P., et al. (2020). A Retrospective Analysis for Different Routes of Administration in Mice-Percutaneous Retro-Orbital, Jugular Catheter, Tail Vein and Femoral Cut Down Injections. SCIRP. Retrieved from [Link]
University of Iowa IACUC. (n.d.). Intravenous Tail Vein Injections. Retrieved from [Link]
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]
Zylstra, K. M., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. ACS Nano. Retrieved from [Link]
National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. Retrieved from [Link]
Charles River Laboratories. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]
El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Retrieved from [Link]
Sivan, V., & S, S. (2024). In vivo cancer modeling using mouse models. ScienceDirect. Retrieved from [Link]
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. Retrieved from [Link]
El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC. Retrieved from [Link]
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]
Boothman, D. A., et al. (1983). Metabolism and mechanism of action of 5-fluorodeoxycytidine. PubMed. Retrieved from [Link]
Fassihi, A., et al. (2012). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. PMC. Retrieved from [Link]
Abouzid, K. M., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed. Retrieved from [Link]
De Stefano, M., et al. (2023). In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein. MDPI. Retrieved from [Link]
How to improve yield in 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile synthesis
Welcome to the Technical Support Center for the synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1506013-17-7). As a Senior Application Scientist, I have designed this guide to help researchers and dr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1506013-17-7). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot bottlenecks, understand the mechanistic causality behind synthetic failures, and implement self-validating protocols to maximize yield and purity.
Mechanistic Overview & Synthetic Pathways
The synthesis of 5-fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile generally proceeds via one of two distinct pathways: Route A (De Novo Cyclization) , which builds the fluorinated pyridine core from acyclic precursors, or Route B (Late-Stage Fluorination) , which introduces the fluorine atom to a pre-formed 3-cyano-2-pyridone scaffold.
Synthetic pathways for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Troubleshooting Guides & FAQs
Q1: Why is the yield of my Knoevenagel condensation between the fluorinated enamine and cyanoacetamide stalling below 40%?Causality & Solution: The condensation of cyanoacetamide with methylene-active compounds or enamines often stalls due to reversible intermediate formation or competing decyanation side-reactions. Mechanistically, the reaction requires a basic catalyst to deprotonate the cyanoacetamide, forming a reactive enolate that attacks the electrophilic carbon of the enamine[1]. If the reaction is run without an appropriate leaving group or oxidative environment, the intermediate can undergo decyanidative aromatization, yielding the 3-unsubstituted pyridone instead of the target nitrile[2].
Actionable Fix: Utilize a catalytic amount of piperidine in ethanol, or an alkali metal alkoxide (e.g., NaOMe) in a polar solvent. Ensure the reaction is heated sufficiently (typically reflux) to drive off the dimethylamine leaving group, which irreversibly pushes the equilibrium toward the aromatized 3-cyano-2-pyridone[3].
Q2: When using the late-stage fluorination route with Selectfluor, I observe a mixture of unreacted starting material and over-fluorinated byproducts. How can I improve C-5 regioselectivity?Causality & Solution: 2-oxo-1,2-dihydropyridine-3-carbonitrile possesses competing nucleophilic sites. The C-3 cyano group is strongly electron-withdrawing, deactivating the adjacent positions. However, the electron-donating nature of the C-2 oxygen (or nitrogen in its tautomeric form) activates the ring, making the C-5 position the most viable site for electrophilic attack. Selectfluor is a potent electrophilic fluorinating agent; at elevated temperatures, non-selective single electron transfer (SET) pathways begin to dominate over directed electrophilic aromatic substitution, leading to di-fluorination or degradation[4].
Actionable Fix: Maintain strict temperature control. Initiate the reaction at 0 °C and allow it to warm to room temperature (20–25 °C) no faster than 1 °C/min. Use a polar aprotic solvent like acetonitrile (MeCN) to stabilize the highly polar transition state of the electrophilic fluorination.
Q3: How do I prevent the hydrolysis of the C-3 carbonitrile group during aqueous workup?Causality & Solution: Nitriles situated adjacent to electron-deficient pyridone rings are highly susceptible to hydration, converting to primary amides or carboxylic acids under strongly basic or acidic aqueous conditions.
Actionable Fix: Avoid prolonged exposure to extreme pH during workup. Instead of an extractive aqueous workup, utilize a precipitation strategy. Quench the reaction mixture with ice-cold water to induce precipitation of the product, followed by immediate vacuum filtration and washing with cold ethanol.
Self-Validating Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems incorporating In-Process Controls (IPCs) to verify intermediate success before proceeding.
Protocol A: De Novo Synthesis via Cyanoacetamide Condensation
This route is preferred for high-purity scale-up, avoiding the handling of sensitive fluorinating agents.
Reagent Preparation: In an oven-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 2-fluoro-3-(dimethylamino)acrylaldehyde (10.0 mmol) and cyanoacetamide (11.0 mmol, 1.1 eq) in anhydrous ethanol (50 mL).
Condensation & Cyclization: Heat the mixture to reflux (78 °C) for 6–8 hours.
IPC Check 1 (Reaction Progress): Perform TLC (UV 254 nm, eluent: 5% MeOH in DCM). The starting enamine should be completely consumed.
Aromatization Drive: The elimination of dimethylamine naturally drives the aromatization. Vent the condenser slightly through a bubbler to allow the amine gas to escape.
Isolation: Cool the reaction mixture to 0 °C using an ice bath. Add 20 mL of ice-cold distilled water dropwise to induce precipitation.
IPC Check 2 (Product Verification): Take a 0.1 mL aliquot of the suspension, dissolve in MeCN, and run LC-MS. Confirm the presence of the target mass (Calculated for C6H3FN2O: [M-H]- = 137.0).
Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and dry under high vacuum at 45 °C for 12 hours.
Protocol B: Late-Stage Electrophilic Fluorination
This route is useful when the unfluorinated 3-cyano-2-pyridone precursor is readily available.
Substrate Solubilization: Dissolve 2-oxo-1,2-dihydropyridine-3-carbonitrile (10.0 mmol) in anhydrous acetonitrile (40 mL) under an inert argon atmosphere. Cool the flask to 0 °C.
Fluorination: Add Selectfluor (11.0 mmol, 1.1 eq) portion-wise over 15 minutes to prevent exothermic spiking.
Controlled Maturation: Stir the mixture at 0 °C for 1 hour, then allow it to naturally warm to room temperature (20 °C) and stir for an additional 12 hours.
IPC Check 1 (Regioselectivity): Extract a 0.5 mL aliquot, filter through a celite plug, and perform ^19F NMR. A single major peak around -135 to -145 ppm indicates successful mono-fluorination at C-5. Multiple peaks indicate over-fluorination.
Quenching: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL) carefully to neutralize any generated HF equivalents.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
Quantitative Data Presentation
The following table summarizes the comparative metrics of the two synthetic routes to assist in workflow selection based on laboratory capabilities.
Ciufolini, M. A., et al. "2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B." The Journal of Organic Chemistry, American Chemical Society, 2002.
"A Modular Approach to meta-Fluorinated Pyridines." ChemRxiv, 2026.
"Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies." PubMed Central (PMC), National Institutes of Health, 2026.
"Substituted dihydroisoquinolinone compounds." US Patent 9481666B2, Google Patents.
Technical Support Center: Solubilization of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 5-Fluoro-2-oxo-1,2-dihydropyridine-3-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile . Fluorinated pyridones are highly valuable in drug discovery, but their unique electronic properties often lead to severe aqueous solubility issues, threatening the integrity of in vitro and in vivo assays.
This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for formulating this specific heterocyclic building block.
Physicochemical Profiling & Causality
To solve a solubility problem, we must first understand the thermodynamic barriers preventing dissolution. The poor aqueous solubility of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile is not merely a function of hydrophobicity; it is driven by high crystal lattice energy.
The 2-pyridone core forms exceptionally strong intermolecular hydrogen-bond dimers (N-H···O=C). While the incorporation of fluorine into molecules generally increases lipophilicity and alters solvation dynamics[1], the highly electronegative 5-fluoro and 3-cyano groups in this specific compound withdraw electron density from the ring. This strengthens the crystal lattice, making it highly resistant to aqueous hydration, but crucially, it also significantly lowers the pKa of the pyridone N-H proton.
Quantitative Data Summary
Property
Value / Estimate
Impact on Aqueous Solubilization Strategy
Molecular Formula
C₆H₃FN₂O
-
Molecular Weight
138.10 g/mol
Small molecular weight generally favors solubility, but is overridden here by extreme lattice energy.
Tautomeric State
2-Pyridone ⇌ 2-Hydroxypyridine
The 2-pyridone tautomer dominates in the solid state, necessitating the disruption of H-bond dimers for dissolution.
Estimated pKa
~5.0 - 6.5
Highly acidic N-H due to electron-withdrawing -F and -CN groups. This is the primary vulnerability we can exploit via pH adjustment.
H-Bond Profile
1 Donor / 3 Acceptors
High capacity for crystal lattice stabilization; requires competitive H-bond acceptors (e.g., DMSO) or host-guest encapsulation.
Troubleshooting FAQs: The "Why" and "How"
Q: I dissolved the compound in 100% DMSO at 10 mM, but it immediately precipitates when spiked into my aqueous assay buffer. Why does this happen?A: You are experiencing solvent-shift precipitation . DMSO is an excellent solvent for this compound because its oxygen atom acts as a powerful hydrogen-bond acceptor, breaking the pyridone dimers. However, when you dilute this stock into an aqueous buffer, the water molecules rapidly solvate the DMSO. Stripped of its cosolvent, the highly lipophilic fluorinated compound is exposed to water. Because the thermodynamic penalty of hydrating the fluorinated ring is too high, the compound rapidly re-aggregates to minimize its surface area, crashing out of solution[2].
Q: How can I leverage pH to keep it in solution without relying on high concentrations of organic solvents?A: You can exploit the compound's low pKa. Because the -F and -CN groups are strongly electron-withdrawing, the pyridone N-H proton is highly acidic. By adjusting your buffer pH to at least 1.5 units above its pKa (e.g., pH 7.5 - 8.0), you quantitatively deprotonate the molecule. This converts the neutral, insoluble pyridone into a highly water-soluble pyridonate anion . The resulting ion-dipole interactions with water are thermodynamically favorable enough to overcome the crystal lattice energy[3].
Q: My downstream cell-based assay is sensitive to both high pH and DMSO. What is the best alternative formulation?A: If you must maintain a strictly neutral pH (pH 7.0 - 7.4) and limit organic solvents, inclusion complexation is your most robust option. Using Hydroxypropyl-β-cyclodextrin (HP-β-CD), you can encapsulate the hydrophobic fluorinated ring within the cyclodextrin's non-polar cavity. This physically shields the fluorophore from water and disrupts the intermolecular hydrogen bonding network, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility[4].
Visual Workflows
To streamline your formulation strategy, follow the decision matrix and mechanistic pathways below.
Caption: Solubilization decision matrix for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Caption: Tautomeric equilibrium and solubilization pathways via deprotonation or complexation.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . If the physical chemistry principles are applied correctly, the system will provide immediate, measurable feedback confirming success.
Use this when your downstream application can tolerate a slightly alkaline environment (pH 7.5 - 8.5).
Weighing: Accurately weigh 1.38 mg of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (target: 10 mM stock in 1 mL).
Initial Wetting: Add 50 µL of DMSO to wet the powder. Causality: Wetting reduces the surface tension of the highly crystalline powder, preventing it from floating on the aqueous surface.
Alkaline Addition: Add 850 µL of a 50 mM Tris-HCl buffer pre-adjusted to pH 8.5. Vortex vigorously for 60 seconds. The solution will likely appear as a cloudy suspension.
Titration (The Critical Step): Slowly add 0.1 M NaOH in 5 µL increments, vortexing after each addition. Monitor the pH using a micro-probe. As the pH crosses the compound's pKa (~6.5), the compound will rapidly deprotonate into the soluble pyridonate anion.
Volume Adjustment: Once the solution clears, adjust the final volume to 1 mL with sterile water.
Self-Validation Check: Measure the absorbance of the solution at 600 nm using a UV-Vis spectrophotometer. An
OD600<0.01
confirms complete dissolution and the absence of sub-visible colloidal aggregates. If the
OD600
is higher, undissolved micro-crystals remain; add 5 µL more of NaOH.
Protocol B: HP-β-CD Host-Guest Complexation
Use this for strict physiological pH requirements (pH 7.4) where solvent-shift precipitation must be avoided.
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard Phosphate Buffered Saline (PBS, pH 7.4).
Compound Addition: Add 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile powder directly to the HP-β-CD solution to achieve a target concentration of 5 mM. Note: Do not use DMSO here, as organic solvents will competitively bind the cyclodextrin cavity, displacing the drug.
Mechanical Agitation: Sonicate the suspension in a bath sonicator for 15 minutes at room temperature. The mechanical energy accelerates the kinetic encapsulation of the fluorinated ring into the cyclodextrin cavity.
Equilibration: Place the vial on an orbital shaker at 37°C for 24 hours. Causality: Host-guest complexation is an equilibrium process; sufficient time must be allowed for the maximum thermodynamic binding state to be reached.
Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.
Self-Validation Check (Phase-Solubility Analysis): To validate true complexation rather than transient supersaturation, prepare a gradient of HP-β-CD concentrations (0%, 5%, 10%, 20%). Measure the final dissolved concentration of the compound via HPLC. A linear increase in drug solubility corresponding to the increase in cyclodextrin concentration (an
AL
-type isotherm) mathematically proves successful 1:1 host-guest encapsulation.
References
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at:[Link][2]
Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. Available at:[Link][3]
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Current Science Research and Review. Available at:[Link][4]
Generalizable Synthesis of Highly Fluorinated Ionic Liquids. Journal of the American Chemical Society (Harvard University). Available at:[Link][1]
Preventing thermal degradation of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile during storage
Welcome to the dedicated technical support guide for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Here, we address common questions and troubleshooting scenarios related to its potential thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile to prevent thermal degradation?
To ensure the long-term stability of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For sensitive derivatives of similar compounds like pyridazines, refrigerated conditions (2–8°C) are often recommended.[1] It is also prudent to protect the compound from light by using an amber glass vial or storing it in a dark location.[1]
Q2: What are the visible signs of degradation for this compound?
While specific data for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile is not extensively documented, signs of degradation in similar heterocyclic compounds can include:
Color Change: A noticeable shift from a white or off-white powder to a yellow or brownish hue can indicate decomposition.[2]
Change in Physical State: An increase in viscosity or clumping of the solid material may suggest polymerization or the absorption of moisture, which can facilitate degradation.[2]
Inconsistent Analytical Results: If you observe unexpected peaks in your analytical data (e.g., HPLC, NMR), it may be indicative of the presence of degradation products.
Q3: Are there any known incompatible materials that could accelerate the degradation of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile?
Due to the reactivity of similar heterocyclic structures, it is advisable to avoid storing this compound in close proximity to strong acids, acid chlorides, anhydrides, and strong oxidizing agents.[2] Contact with these substances could potentially lead to rapid and exothermic degradation or polymerization reactions.
Q4: How does temperature affect the stability of this compound?
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential issues related to the thermal degradation of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Issue 1: Unexpected Impurities Detected in a Freshly Opened Container
Potential Cause: The compound may have been exposed to adverse conditions during shipping or initial storage.
Troubleshooting Steps:
Verify Storage Conditions: Confirm that the compound was stored according to the recommended guidelines immediately upon receipt.
Analytical Confirmation: Perform an analytical test (e.g., HPLC-UV, LC-MS) to quantify the level of impurity. Compare this with the certificate of analysis (CoA).
Contact Supplier: If a significant discrepancy is found, contact the supplier with your findings and the lot number of the compound.
Issue 2: Gradual Decrease in Purity Over Time
Potential Cause: The storage conditions may not be optimal, leading to slow degradation.
Troubleshooting Steps:
Review Storage Protocol: Ensure the container is tightly sealed and stored at the correct temperature and humidity, and protected from light.
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Some related compounds are recommended to be stored under an inert atmosphere as they can turn yellow in the air at room temperature.[4]
Aliquotting: If the compound is used frequently, consider preparing smaller aliquots to avoid repeated exposure of the entire stock to ambient conditions.
While the exact degradation pathway for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile is not established in the provided literature, a hypothetical pathway can be postulated based on the degradation of similar structures like Favipiravir, which is known to undergo hydrolysis of the amide group under certain conditions.[5]
Experimental Protocol: Accelerated Stability Study
To assess the thermal stability of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile under your specific laboratory conditions, an accelerated stability study can be performed.
Objective: To determine the rate of degradation at elevated temperatures.
Materials:
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile
Vials (amber glass, with airtight seals)
Oven or incubator capable of maintaining a constant temperature (e.g., 40°C, 60°C)
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Analytical balance
Solvents for HPLC mobile phase and sample preparation
Methodology:
Sample Preparation: Accurately weigh a small amount of the compound into several labeled vials.
Initial Analysis (T=0): Analyze one of the samples immediately using a validated HPLC method to determine the initial purity. This will serve as your baseline.
Incubation: Place the remaining vials in an oven set to a specific elevated temperature (e.g., 40°C).
Time Points: At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove one vial from the oven.
Analysis: Allow the vial to cool to room temperature and then analyze the sample by HPLC to determine the purity.
Data Analysis: Plot the purity of the compound as a function of time at the elevated temperature. This will provide an indication of the compound's thermal stability.
Logical Troubleshooting Flowchart
Caption: Troubleshooting workflow for suspected degradation.
References
Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods - PubMed. Available at: [Link]
Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR - MDPI. Available at: [Link]
Full article: Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods - Taylor & Francis. Available at: [Link]
The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation - PMC. Available at: [Link]
Stability-indicating Reverse Phase-HPLC Method Development and Method Validation for Quantitative Determination of Degradation Products in Favipiravir API and Drug Product | International Journal of TROPICAL DISEASE & Health. Available at: [Link]
Safety Handling and Storage Guidelines for Pyridazine Compounds. Available at: [Link]
Dosage, Administration, and Storage Guide | Pemgarda. Available at: [Link]
Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination - ResearchGate. Available at: [Link]
Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC. Available at: [Link]
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed. Available at: [Link]
Synthesis of 2-pyridones - Organic Chemistry Portal. Available at: [Link]
Synthesis and characterization of substituted pyridones using isatoic anhydride - JETIR.org. Available at: [Link]
THERMAL DEGRADATION PRODUCTS OF POLYTETRAFLUOROETHYLENE (PTFE) UNDER ATMOSPHERIC CONDITION - Dioxin 20XX International Symposium. Available at: [Link]
Thermal degradation energetics of fentanyl and its analogues: furanyl fentanyl and ortho-fluoro fentanyl - Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
Technical Support Center: Troubleshooting 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile Reactions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process scientists troubleshoot and optimize reactions involvin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process scientists troubleshoot and optimize reactions involving 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile .
Rather than simply providing a list of generic fixes, this guide dissects the fundamental causality behind stalled conversions—specifically addressing the unique electronic deactivation caused by the synergistic electron-withdrawing effects of the C5-fluorine and C3-nitrile groups.
Mechanistic Overview & Root Cause Analysis
The 5-fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is notoriously difficult to functionalize. The strongly electronegative fluorine atom and the electron-withdrawing cyano group severely deplete electron density from the pyridone core.
This electronic deficiency manifests in three primary ways during synthesis and downstream functionalization:
Reduced Nucleophilicity: The N1-nitrogen becomes a poor nucleophile, causing N-alkylation and cross-coupling reactions to stall [1].
Ambient Nucleophilicity (Tautomerism): The 2-pyridone exists in equilibrium with its 2-hydroxypyridine tautomer. Under basic conditions, the harder oxygen atom often outcompetes the softer nitrogen atom, leading to unwanted O-alkylation.
Catalyst Poisoning: In transition-metal-catalyzed reactions (e.g., cyanation of a bromo-precursor to form the C3-nitrile), the pyridone nitrogen can tightly coordinate to palladium, forming an off-cycle, inactive Pd(II) complex [2].
Diagnostic Decision Tree
Troubleshooting workflow for low conversion in fluorinated pyridone reactions.
Frequently Asked Questions (FAQs)
Q1: During N-alkylation of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile, my conversion plateaus at 45%, and NMR shows a mixture of products. Why is this happening?A: This is a classic manifestation of ambient nucleophilicity governed by Hard-Soft Acid-Base (HSAB) theory. If you are using a hard base like Sodium Hydride (NaH), the small, charge-dense Na⁺ cation coordinates strongly with the "hard" oxygen atom of the pyridone enolate, promoting O-alkylation. Because the C5-F and C3-CN groups withdraw electron density, the N1-nitrogen becomes a "softer" nucleophile. To drive N-alkylation, switch to a softer base like Cesium Carbonate (Cs₂CO₃). The large, diffuse Cs⁺ cation coordinates weakly, leaving the nitrogen free to attack the electrophile.
Q2: I am attempting a Pd-catalyzed cyanation of 3-bromo-5-fluoro-2-pyridone to synthesize the 3-carbonitrile, but conversion is extremely low (<20%). How can I improve this?A: Low conversion here is typically caused by catalyst poisoning. The unprotected pyridone nitrogen easily coordinates with the palladium center, forming an inactive complex. To prevent this, you must either protect the N1 position (e.g., with a SEM or BOM group) prior to cyanation, or use a sterically demanding bidentate ligand like dppf or Xantphos to outcompete the pyridone for palladium coordination. Furthermore, high thermal energy (140–165 °C) is frequently necessary to drive functionalization in these highly deactivated fluorinated pyridine derivatives [2].
Q3: How critical is moisture control when handling or reacting this compound?A: It is absolute. The highly electron-deficient nature of the ring makes the C3-nitrile highly susceptible to premature hydration. Even trace amounts of water in the presence of a base will hydrolyze the nitrile to the corresponding primary amide or carboxylic acid. Solvents must be strictly anhydrous, and reactions should be run under an inert argon atmosphere [3].
Quantitative Troubleshooting Data
The following table summarizes the optimization of N-alkylation for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile with a standard alkyl halide (e.g., benzyl bromide). Notice how the choice of base and temperature directly dictates the chemoselectivity and overall conversion rate.
To ensure scientific integrity, the following protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Objective: Selective N-alkylation of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Step-by-Step Methodology:
Reactor Preparation: Flame-dry a Schlenk flask under a vacuum and backfill with Argon (repeat 3x).
Solvent Addition: Inject anhydrous DMF (Karl-Fischer titrated to < 10 ppm) to achieve a 0.2 M concentration. Stir at room temperature for 30 minutes.
Validation Checkpoint: The reaction mixture should transition from a cloudy suspension to a clear, pale-yellow solution, indicating the complete formation of the soluble cesium enolate. If the solution remains highly opaque, your Cs₂CO₃ may be hydrated; discard and restart.
Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise via syringe over 5 minutes.
Thermal Activation: Heat the reaction mixture to 80 °C using a pre-heated oil bath. Maintain vigorous stirring (800 rpm) for 12 hours.
Workup & Isolation: Cool to room temperature. Quench with distilled water (equal volume to DMF). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2
Organic Syntheses
Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines
PubMed Central (PMC)
A Modular Approach to meta-Fluorin
Reference Data & Comparative Studies
Validation
Comparative Guide: 5-Fluoro vs. 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile in Drug Design
Executive Summary & Structural Rationale The 2-oxo-1,2-dihydropyridine-3-carbonitrile (3-cyanopyridone) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The 2-oxo-1,2-dihydropyridine-3-carbonitrile (3-cyanopyridone) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, phosphodiesterase modulators, and targeted anticancer agents[1]. During lead optimization, the selection of a halogen substituent at the C5 position is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic fate.
While 5-chloro analogs have historically been synthesized for their accessibility and lipophilicity, 5-fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives are increasingly favored by medicinal chemists. This guide provides an objective, data-driven comparison of the 5-fluoro and 5-chloro analogs, detailing their physicochemical impacts, structural biology implications, and required experimental workflows.
The Causality of Halogen Selection
Substituting a hydrogen atom with a halogen at the C5 position profoundly alters the electronic distribution and steric profile of the pyridone ring:
Steric Effects & Conformation: The van der Waals radius of fluorine (1.47 Å) closely mimics hydrogen (1.20 Å), whereas chlorine (1.75 Å) introduces significant steric bulk. In the solid state and within protein binding pockets, the minimal steric footprint of fluorine allows the 2-pyridone core to maintain a planar conformation. This planarity is essential for the formation of lactam-lactam homodimers and optimal hydrogen bonding with kinase hinge regions[2]. Conversely, the bulkier chlorine atom can induce steric twisting, disrupting ideal binding geometries[2].
Electronic Effects & Tautomerism: Fluorine exerts a powerful inductive electron-withdrawing effect (-I) while simultaneously acting as a resonance donor (+R). This unique electronic "push-pull" mechanism increases the acidity of the pyridone NH, enhancing its capacity as a hydrogen-bond donor in the active site. Furthermore, the highly stable C-F bond resists cytochrome P450-mediated oxidative metabolism, a common liability for C-Cl bonds[3].
The following table summarizes the divergent properties of the 5-fluoro and 5-chloro analogs, highlighting the mechanistic causality behind their performance differences.
Fluorine's strong inductive effect increases the acidity of the pyridone NH, enhancing hydrogen-bond donor capacity.
Lipophilicity (π constant)
+0.14
+0.71
Chlorine significantly increases lipophilicity, which aids passive diffusion but often reduces aqueous solubility.
HT-29 IC₅₀ (μM)
~0.70
~12.3
Fluorine substitution correlates with enhanced target binding (e.g., PIM1 kinase) and lower IC₅₀ in colon cancer models[1].
C-X Bond Dissociation
~115 kcal/mol
~81 kcal/mol
The C-F bond is highly resistant to metabolic degradation compared to the weaker C-Cl bond[3].
Mechanistic Workflow & Experimental Design
The development of halogenated 2-oxo-1,2-dihydropyridine-3-carbonitriles follows a structured pipeline from multicomponent synthesis to in vitro validation. The diagram below illustrates the comparative workflow.
Workflow comparing 5-fluoro and 5-chloro 2-oxo-1,2-dihydropyridine-3-carbonitrile development.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checks.
This protocol describes the synthesis of 5-halogenated 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles[1].
Reagent Assembly: In a round-bottom flask, combine the respective aromatic ketone (1.0 eq), a halogenated aromatic aldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and ammonium acetate (8.0 eq) in absolute ethanol (30 mL).
Causality: Ammonium acetate acts dually as the nitrogen source for the pyridone ring closure and as a mild basic catalyst for the initial Knoevenagel condensation.
Reflux & Condensation: Heat the mixture to reflux (78°C) for 10–12 hours under continuous stirring.
Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the starting aldehyde and the emergence of a highly UV-active spot (due to the extended conjugated pyridone system) validates reaction progression.
Precipitation & Isolation: Cool the reaction mixture to 0°C. The product will precipitate out of the solution. Filter the solid and wash thoroughly with cold ethanol.
Causality: The high polarity and hydrogen-bonding capacity of the lactam tautomer drastically reduce its solubility in cold ethanol, allowing for high-purity isolation without the need for column chromatography.
Structural Validation (Self-Correction): Analyze the purified compound using FT-IR and ¹H-NMR.
Validation Check: In FT-IR, the presence of a C≡N stretch at ~2220 cm⁻¹ and a C=O (lactam) stretch at ~1640–1650 cm⁻¹ confirms the core structure[4]. In ¹H-NMR (DMSO-d₆), a broad singlet at ~12.5–13.0 ppm (exchangeable with D₂O) confirms the NH proton of the 2-pyridone tautomer, ruling out the alternative 2-hydroxypyridine (lactim) form.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Evaluate the antiproliferative effects of the synthesized analogs on human cancer cell lines.
Cell Culture & Seeding: Seed HT-29 (colon) and MDA-MB-231 (breast) tumor cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions (0.1 μM to 50 μM) of the 5-fluoro and 5-chloro analogs in DMSO (final DMSO concentration <0.1%). Treat the cells for 72 hours.
Viability Assessment: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, remove the media, and dissolve the formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm.
Data Validation (Self-Correction): Calculate the Z'-factor using the vehicle control and a positive control (e.g., Doxorubicin).
Validation Check: A Z'-factor > 0.5 is required to validate the assay plate's robustness. If Z' < 0.5, the data must be discarded due to high variance or edge effects.
Comparative Efficacy in Oncology Models
Biological evaluations consistently demonstrate that fluorinated 1,2-dihydropyridine derivatives possess superior antiproliferative activity compared to their chlorinated counterparts[1].
In comparative studies using the HT-29 colon cancer cell line, specific 5-fluoro analogs have achieved IC₅₀ values as low as 0.70 μM. In stark contrast, the corresponding chloro analogs often exhibit significantly weaker potency, with IC₅₀ values around 12.3 μM[1]. This >10-fold increase in potency is directly attributed to the fluorine atom's ability to engage in orthogonal multipolar interactions within the active site of targets like PIM1 kinase. Furthermore, the smaller atomic radius of fluorine allows the molecule to bind tightly without incurring the entropic penalty associated with the desolvation and steric accommodation of the highly lipophilic, bulky chlorine atom[1].
Ultimately, while 5-chloro analogs remain useful for exploring lipophilic binding pockets, the 5-fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold offers a vastly superior balance of metabolic stability, precise steric geometry, and target affinity in modern drug design.
Validating purity of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile using LC-MS
Validating the Purity of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile: An LC-MS Comparative Guide As a Senior Application Scientist, I frequently encounter challenges in validating the purity of highly functionalize...
Author: BenchChem Technical Support Team. Date: April 2026
Validating the Purity of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile: An LC-MS Comparative Guide
As a Senior Application Scientist, I frequently encounter challenges in validating the purity of highly functionalized heterocyclic building blocks. 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1506013-17-7)[1] is a prime example of a complex intermediate where standard analytical approaches often fall short. The presence of a highly electronegative fluorine atom, an electron-withdrawing cyano group, and a tautomeric 2-oxo (lactam-lactim) moiety creates a unique physicochemical profile.
To ensure the safety and efficacy of downstream active pharmaceutical ingredients (APIs), the purity of this compound must be rigorously validated. This guide objectively compares analytical techniques, dissects the mechanistic causality behind Liquid Chromatography-Mass Spectrometry (LC-MS) method design, and provides a self-validating protocol grounded in the latest ICH Q2(R2) guidelines[2][3].
Comparative Analysis of Purity Assessment Techniques
While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the traditional workhorse for purity assays, it lacks the structural elucidation capabilities required for complex fluorinated derivatives[4]. Unintended side reactions during the synthesis of fluorinated compounds often produce low-molecular-weight residuals that are difficult to identify and quantify using standard optical methods[5].
The table below objectively compares the performance of LC-MS against alternative methodologies.
Table 1: Comparison of Analytical Techniques for Fluorinated Pyridines
Feature
LC-MS (Targeted / HRMS)
GC-MS
HPLC-UV
qNMR (Quantitative NMR)
Primary Principle
Liquid phase separation + mass-to-charge ratio detection.
Gas phase separation + mass fragmentation.
Liquid phase separation + UV absorbance.
Magnetic resonance of specific nuclei (e.g., ¹H, ¹⁹F).
Suitability for Target
Optimal. Resolves tautomers and detects non-volatile impurities[5].
Sub-optimal. The 2-oxo group causes thermal instability and requires derivatization[4].
Moderate. Good for routine checks but lacks orthogonal specificity[6].
High. Excellent for absolute purity, but low sensitivity for trace impurities[4].
Sensitivity (LOD)
High (pg/mL to ng/mL range).
High (ng/mL range).
Moderate (µg/mL range).
Low (mg/mL range).
Structural Elucidation
Yes (via MS/MS fragmentation).
Yes (via electron ionization libraries).
No (only retention time matching).
Yes (definitive structural data).
Mechanistic Design of the LC-MS Method
An analytical method must be designed with deliberate causality. Every parameter chosen for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile serves a specific physicochemical purpose:
Column Selection (PFP vs. C18): Standard C18 columns rely purely on hydrophobic dispersion forces, which often result in poor retention and co-elution for highly polar, small heterocycles. We utilize a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms on the PFP phase interact directly with the fluorine on the analyte via dipole-dipole interactions,
π−π
stacking, and hydrogen bonding. This provides exceptional selectivity against structurally similar positional isomers (e.g., 4-fluoro vs. 5-fluoro impurities).
Mobile Phase Chemistry: A mobile phase of Water/Acetonitrile modified with 0.1% Formic Acid is used. The formic acid suppresses the ionization of residual silanol groups on the column (preventing peak tailing) and provides an abundant proton source to facilitate ionization in the mass spectrometer.
Ionization Mode (ESI Polarity Switching): The 2-oxo-1,2-dihydropyridine ring exhibits lactam-lactim tautomerism. In solution, it acts as both a weak acid (hydroxy form) and a weak base (protonation of the ring nitrogen or cyano group). Therefore, the Electrospray Ionization (ESI) source is programmed to rapidly switch between positive (ESI+) and negative (ESI-) modes to ensure comprehensive detection of the main peak and any structurally diverse impurities.
System Architecture & Workflow
The following diagram illustrates the self-validating architecture of the LC-MS workflow, ensuring that the system continuously verifies its own performance against ICH Q2(R2) standards[7].
Fig 1. Self-validating LC-MS workflow for fluorinated pyridines based on ICH Q2(R2) guidelines.
Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in System Suitability Testing (SST) to ensure the method is fit for its intended purpose before any sample data is reported[3].
Step 1: System Suitability Testing (SST) & Self-Validation
Blank Injection: Inject the diluent (50:50 Water/Acetonitrile) to confirm the absence of carryover or matrix interference at the target retention time.
SST Standard: Inject a known reference standard of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (10 µg/mL) six times.
Self-Validation Gate: The system must yield a Relative Standard Deviation (RSD) of peak area
≤2.0%
and a retention time drift of
≤0.1
minutes. If these criteria fail, the run is automatically aborted, and the column/source must be washed.
Step 2: Sample Preparation
Accurately weigh 10.0 mg of the synthesized 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile sample.
Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock solution.
Spike the solution with an isotopically labeled internal standard (if available) to correct for any ion suppression in the ESI source.
Dilute the stock to a working concentration of 10 µg/mL for the main assay, and prepare serial dilutions down to 10 ng/mL for Limit of Detection (LOD) and Limit of Quantitation (LOQ) assessments.
Step 3: Chromatographic & MS Conditions
Column: Kinetex 2.6 µm PFP, 100 Å (100 x 2.1 mm).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient Program: 5% B hold for 1 min; linear ramp to 95% B over 8 mins; hold at 95% B for 2 mins; return to 5% B for 3 mins re-equilibration. Flow rate: 0.3 mL/min.
MS Parameters: ESI source with polarity switching (ESI+ / ESI-). Capillary voltage at 3.0 kV (positive) and 2.5 kV (negative). Desolvation temperature at 350 °C. Scan range: m/z 50 to 500.
Step 4: ICH Q2(R2) Validation Execution
Execute the validation runs to establish the reportable range and confirm that the method consistently delivers dependable results[7][8].
Specificity: Analyze the unspiked sample, a blank, and a sample spiked with known synthetic impurities. Confirm baseline resolution (Resolution factor
Rs>1.5
) and utilize mass extraction to prove no co-eluting peaks share the same m/z[3].
Linearity & Range: Inject calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. Calculate the linear regression model[3].
LOD/LOQ: Determine the lowest concentration where the signal-to-noise (S/N) ratio is
≥3:1
(LOD) and
≥10:1
(LOQ).
Quantitative Validation Criteria
To ensure regulatory compliance, the data generated from the protocol must meet the strict acceptance criteria defined by ICH Q2(R2)[7][8].
Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria for LC-MS
Validation Parameter
Methodology
Acceptance Criteria
Mechanistic Purpose
Specificity
Blank, Standard, and Spiked Sample overlay.
No interfering peaks in the blank;
Rs>1.5
for adjacent impurities.
Ensures the MS signal is exclusively derived from the target analyte[6].
Linearity
5 concentration levels (50% to 150%).
Correlation coefficient (
R2
)
≥0.995
.
Confirms the detector response is proportional to the concentration within the reportable range[3].
Accuracy (Recovery)
Spike known amounts of standard into sample matrix at 3 levels.
Mean recovery between 95.0% and 105.0%.
Validates that the sample matrix does not cause significant ion suppression.
Precision (Repeatability)
6 replicate injections of the 100% standard.
Peak Area RSD
≤2.0%
.
Demonstrates the stability of the ESI source and autosampler precision[8].
LOD / LOQ
Serial dilution until specific S/N thresholds are met.
LOD: S/N
≥3
. LOQ: S/N
≥10
with RSD
≤10%
.
Defines the absolute lower boundary of the reportable range for trace impurity tracking[3].
By adhering to this causality-driven, self-validating LC-MS framework, researchers can confidently assert the purity of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile, ensuring downstream synthetic success and regulatory compliance.
References
European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu.[https://vertexaisearch.cloud.google.
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." mastercontrol.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5lIE3JQtOeZXLG2slg52LlRjYeWi2lCXU9B6xuuskPUkHTN6_If4DXgFdgSy7CUqtokhj4rMWjSUVXZOEdTz2_6D06rywHv-auFxKQha2YNKvLBwPqHPIa2c3v7FqZDM3orgS_MuwvBUa7t0QHEIOoxEyGlg0wdQuxFPvjoffA5ZIKc3_iI2n9pllclRQDg==]
ICH. "Validation of Analytical Procedures Q2(R2)." ich.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6aUdGXpmczy29vw4pykkX3b_bFksHdNOFFSxsKa-gi6U8hYgkscxtHgUuZYtvNfra9Nb9BSB8OKlE6hSHl-G9lF4-gWONwPgK2cwXzIEkKfbRrLEdM3aKGuOexY1tuTDbxIgkt9xe0ckpn3MNpJF2bXgZCLVAkFgXhZ1ffUF_SXiY0PHvc2L_-Fk=]
European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." europeanpharmaceuticalreview.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvpyxW2JPzmPjsDz9W1PBmftt6zPWwCn5W8dMtNoPqydCcbMQJ9kOijSQ0yZs6CdRtslvJchSYcscUJXavSqdF7ZRZvKbt8qp6_qxGfLeps6pO6QsckUVTKVUZGh5a1BRfFOnZmVRjQVIIpZBpMhrmXX_mKl6qhXq1sHem5SkQAmpdwxVBUXvLLajWaesxWWqjRQoZsvOsXE1vMISIcurJ_p-f]
ICH. "Validation of Analytical Procedure Q2(R2)." ich.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVzLUfCgZ7zqTB3_w_Mt60TD-2Y-xGLHTVX8fhfM4tyZ5LgoY7KaRIeLGiq-Kuexa086s_3oSJ9nn9J-kQ6wvH9whNYiqdVBQAuC71JiQKAiAIo01zLpgRh88bKXT6PJ2t18Bjy53TaB6IqNT1BfEAJCQu2aNCf-hMABlYZZvIgR8hBZyMogRVrp9_YTB51KDozzaOYwqNfw==]
BenchChem. "A Comparative Guide to Purity Assessment of Synthesized 4-(Chloromethyl)-2-fluoropyridine Derivatives." benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmBWmmTpkhKJBQn5gO7SeF5H7zDefUJuxBtMm4OCzpcYan6Zmumy0xT4qEhuARrP8qwxuGHkDLq_eN0rR5DeZhToV83bzI3m0nID6gsOBL-CGQ96tnVb-cT4vtYhCzoydjlzSRstAFFf7TY_S4SLjMGqY-Q_o73uRZ8yCygiH30c_vahgId0-ngzrjPi_bG6NinMHnNHuswTPUH--3YoMekFU-1vitxbMTbVk9t3LBBEfHrQ0ikwLgxrRA7A7qczzj]
LCGC International. "Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry." chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECabvLz6Cpir3B1fXbktosmW3AqggOwSTGyrwj97A5cMFNsYK6lGKnk2kh1CrRDzVNB_I3yiT4VFmtzNzezU5hfCQDMUGTw7Qt-bybjOTEvS4Gh98uXkViH69JGWE0uG4HK6tP98mXB7scX5zJppFWh077MefoY2779MJJ2w-_X0GTPViX-Ya90PC9cUqEO-TejWpQX8NxiflrUFf7JHYAPpw20FJ-rfVAQRbaQ6RKsrFlF-zdj3plMLIXpmg2IubrFVA=]
Comparative reactivity of fluorinated vs non-fluorinated 2-pyridone derivatives
The 2-pyridone scaffold is a privileged motif in both medicinal chemistry and synthetic methodology. However, the strategic introduction of fluorine—either onto the carbon backbone (ring-fluorinated) or the nitrogen atom...
Author: BenchChem Technical Support Team. Date: April 2026
The 2-pyridone scaffold is a privileged motif in both medicinal chemistry and synthetic methodology. However, the strategic introduction of fluorine—either onto the carbon backbone (ring-fluorinated) or the nitrogen atom (N-fluorinated)—fundamentally rewrites its thermodynamic and kinetic reactivity profile.
This guide provides a rigorous comparative analysis of fluorinated versus non-fluorinated 2-pyridones. By examining bond dissociation enthalpies, tautomeric equilibria, and nucleophilic/electrophilic divergence, we establish a mechanistic framework for their application in advanced drug development and synthetic fluorination.
Mechanistic Divergence: Tautomerism and Ambident Nucleophilicity
Non-fluorinated 2-pyridone exists in a solvent-dependent tautomeric equilibrium with 2-hydroxypyridine. With a pKa of approximately 11.6, the deprotonated ambident anion typically undergoes N-alkylation when treated with soft electrophiles due to the higher polarizability of the nitrogen center.
Introducing highly electronegative fluorine atoms (e.g., 5-fluoro or 6-trifluoromethyl substitutions) exerts a profound inductive (-I) pull on the heterocyclic core. This electron withdrawal significantly lowers the pKa of the lactam N-H, stabilizing the conjugate base[1]. Consequently, the charge density is redistributed, hardening the oxygen center and increasing the propensity for O-alkylation with hard electrophiles.
Furthermore, the rapid tautomerization of ring-fluorinated derivatives has been leveraged to amplify chemical shift sensitivity. Because pyridones exhibit extensive electron delocalization, their tautomeric equilibrium shifts dramatically in response to local electrostatic environments, providing a massive ¹⁹F NMR chemical shift dispersion that non-fluorinated analogs inherently lack[2].
Tautomeric shifts and ambident reactivity in non-fluorinated vs. fluorinated 2-pyridones.
N-Fluoro-2-Pyridone: The Electrophilic Fluorination Powerhouse
While ring-fluorinated pyridones are valuable structural motifs, N-fluorinated 2-pyridones (such as Purrington's reagent, 1-fluoro-2-pyridone) serve as potent electrophilic fluorinating agents, acting as safer alternatives to hazardous fluorine gas.
The reactivity of an electrophilic N-F reagent is inversely proportional to its N-F bond dissociation enthalpy (BDE). In 1-fluoro-2-pyridone, the N-F BDE is calculated at a remarkably low 54.0 kcal/mol[3]. This is substantially lower than industry-standard reagents like N-fluorobenzenesulfonimide (NFSI), which possesses an N-F BDE >62 kcal/mol[3].
The causality behind this heightened reactivity lies in the transition state: the expulsion of the "F⁺" equivalent leaves behind a 2-pyridonyl radical or anion that is highly resonance-stabilized by the conjugated lactam system. This thermodynamic driver allows N-fluoro-2-pyridone to efficiently fluorinate less reactive enamines and carbanions under mild conditions, operating via direct nucleophilic attack at the fluorine atom[4].
Kinetic pathway of electrophilic fluorination using N-fluoro-2-pyridone.
Quantitative Reactivity Comparison
The following table summarizes the distinct physicochemical and reactive properties across the three primary pyridone classes discussed:
Property
Non-Fluorinated 2-Pyridone
Ring-Fluorinated (e.g., 6-CF₃)
N-Fluorinated (1-Fluoro-2-pyridone)
pKa (N-H)
~11.6
< 10.0
N/A (N-F bond)
Primary Reactivity
Nucleophile (N-alkylation favored)
Nucleophile (O-alkylation increased)
Electrophilic F⁺ Donor
Bond Dissociation Enthalpy
N-H: >90 kcal/mol
N-H: >90 kcal/mol
N-F: ~54.0 kcal/mol
¹⁹F NMR Utility
None
High (Tautomer-driven shift)
Low (Consumed in reaction)
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows detail the synthesis of a ring-fluorinated derivative and the application of an N-fluorinated derivative. Each protocol is designed as a self-validating system.
Protocol A: Synthesis of 3-Amino-6-(trifluoromethyl)pyridin-2(1H)-one[1]
This protocol leverages catalytic hydrogenation to reduce a nitro group on a highly electron-deficient fluorinated pyridone ring.
Preparation: In a nitrogen-purged reaction vessel, add 3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one (1.0 equiv) and 10% Palladium on Carbon (10 mol%).
Solvent Addition & Sparging: Add methanol (5 mL/mmol). Causality: Dry Pd/C can ignite methanol vapors; sparging the solvent with nitrogen for 15 minutes displaces dissolved oxygen, preventing autoignition before the introduction of hydrogen gas.
Hydrogenation: Remove the nitrogen line and back-fill the flask with hydrogen gas three times. Stir at room temperature.
Self-Validation Check: Monitor the reaction via FT-IR (disappearance of the strong nitro asymmetric stretch at ~1530 cm⁻¹) or TLC. Note: The strong electron-withdrawing nature of the CF₃ group prevents the over-reduction of the pyridine core, ensuring high chemoselectivity.
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, concentrate in vacuo, and recrystallize.
Protocol B: Electrophilic Fluorination of Enamines using 1-Fluoro-2-pyridone[5]
This protocol demonstrates the kinetic power of Purrington's reagent in transferring F⁺ to an enamine nucleophile.
Reagent Preparation: Dissolve the N-morpholino enamine substrate in anhydrous CH₂Cl₂ under an inert argon atmosphere. Causality: Strict anhydrous conditions must be maintained during the initial F⁺ transfer to prevent the premature aqueous hydrolysis of the enamine starting material.
Fluorination: Slowly add 1-fluoro-2-pyridone (1.1 equiv) at room temperature or under gentle reflux. The low N-F BDE (~54 kcal/mol) drives a rapid second-order kinetic reaction, displacing the stable 2-pyridone leaving group.
Self-Validation Check: Extract an aliquot and analyze via ¹⁹F NMR in CDCl₃. The emergence of a distinct upfield signal confirms the successful formation of the α-fluoro iminium intermediate prior to deliberate hydrolysis.
Hydrolysis: Add aqueous HCl to hydrolyze the monofluorinated iminium ion.
Isolation: Extract with organic solvent, wash with brine, dry over MgSO₄, and purify via column chromatography to yield the final α-fluoro ketone.
Benchmarking binding affinity of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives
An in-depth technical guide evaluating the binding affinity, selectivity, and mechanistic efficacy of novel 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives against primary kinase targets. Executive Summary...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide evaluating the binding affinity, selectivity, and mechanistic efficacy of novel 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives against primary kinase targets.
Executive Summary & Mechanistic Rationale
The 2-oxo-1,2-dihydropyridine-3-carbonitrile (pyridone nitrile) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to target the ATP-binding hinge region of various kinases[1]. The pyridone core acts as an excellent hydrogen-bond donor/acceptor system, mimicking the purine ring of ATP.
Recent structural optimization efforts have focused on the 5-Fluoro substitution of this core. As a Senior Application Scientist overseeing library screening, I emphasize this specific halogenation because it introduces three critical biophysical advantages:
Enhanced Lipophilicity: The fluorine atom improves membrane permeability, directly translating to better cellular efficacy in downstream assays.
Modulated pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyridone NH, strengthening its hydrogen-bond donor capacity with the backbone carbonyl of hinge-region residues (e.g., Met109 in p38α).
Metabolic Stability: Blocking the 5-position prevents oxidative metabolism by cytochrome P450 enzymes.
This guide benchmarks the binding affinity of synthesized 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives against two highly validated oncological and inflammatory targets: PIM-1 Kinase and p38α MAP Kinase [1][2]. We compare these novel derivatives against established reference inhibitors (Quercetagetin and SB203580) using orthogonal biochemical and cell-based assays.
Screening & Validation Workflow
To ensure high-confidence benchmarking, our laboratory employs a cascading validation workflow. We move from high-throughput biochemical screening to biophysical affinity measurements, culminating in functional cellular assays.
Caption: Tiered high-throughput screening and biophysical validation workflow for pyridone derivatives.
Experimental Protocols: Self-Validating Systems
A robust benchmarking study requires assays that possess internal controls to rule out false positives (e.g., assay interference, aggregation). Below are the standardized methodologies used to generate the comparative data.
Protocol A: PIM-1 Kinase Inhibition via ADP-Glo™ Assay
PIM-1 is a constitutively active serine/threonine kinase implicated in hematological malignancies[2]. We utilize the ADP-Glo™ luminescent assay because it directly measures the ADP formed during the kinase reaction, avoiding the need for radioactive isotopes[3].
Step-by-Step Methodology:
Reagent Preparation: Prepare PIM-1 Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT). Dilute recombinant GST-PIM-1 enzyme and BAD substrate peptide (GGAGAVEIRSRHSSYPAGTE) in this buffer[2][3].
Compound Pre-incubation: In a 384-well low-volume plate, add 1 µL of the 5-Fluoro-pyridone derivative (serially diluted in 5% DMSO) and 2 µL of PIM-1 enzyme (10 ng/well). Incubate at room temperature for 15 minutes to allow equilibrium binding[3].
Reaction Initiation: Add 2 µL of the substrate/ATP mix (final ATP concentration: 10 µM). Incubate at 30°C for 60 minutes[2][3].
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes[3].
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Read luminescence (0.5–1 second integration time)[3].
Validation: Calculate IC₅₀ using a four-parameter logistic curve. A staurosporine control must yield an IC₅₀ within 3-fold of historical baselines to validate the run[3].
Protocol B: p38α MAP Kinase Inhibition via FRET-based Z'-LYTE Assay
p38α is a critical regulator of pro-inflammatory cytokines like TNF-α[4]. We utilize a FRET-based assay for precise IC₅₀ determination, followed by a cellular THP-1 assay for functional validation.
Step-by-Step Methodology:
Reaction Assembly: In a 384-well plate, combine 10 µL of reaction mixture containing 1 µM Ser/Thr 7 peptide substrate, 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BRIJ-35, and 0.055 µg/mL human p38α enzyme[1][5].
Inhibitor Addition: Add test compounds at concentrations ranging from 10⁻⁴ to 10⁻⁹ M. Pre-incubate for 60 minutes to ensure deep-pocket hinge binding[1].
Kinase Reaction: Initiate by adding ATP (final concentration 100 µM) and incubate for 1 hour at room temperature[5].
Development: Add the site-specific protease (Development Reagent). The protease cleaves unphosphorylated peptides, disrupting FRET between the coumarin and fluorescein tags.
Readout: Measure the emission ratio of Coumarin (445 nm) to Fluorescein (520 nm). High inhibition results in unphosphorylated peptide, cleavage, and a high emission ratio.
Quantitative Benchmarking Data
The following table summarizes the biochemical and cellular benchmarking of two optimized 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives (designated 5F-A and 5F-B ) against standard reference inhibitors.
Pyridone N-H forms strong H-bond with Met109 backbone[1].
Data Interpretation: The introduction of the 5-Fluoro-pyridone core in 5F-A and 5F-B yields sub-150 nM biochemical potencies. More importantly, the cellular efficacy (MOLM-16 for leukemia, THP-1 for TNF-α release) is significantly improved compared to reference compounds, validating the hypothesis that the fluorinated scaffold enhances membrane permeability and target engagement in complex biological matrices[4].
Target Pathway & Inhibition Mechanisms
Understanding where these derivatives intercept disease biology is crucial. The diagram below illustrates the dual utility of the 5-Fluoro-pyridone scaffold in parallel signaling pathways.
Caption: Mechanistic interception of PIM-1 and p38α signaling pathways by 5-Fluoro-pyridone derivatives.
Conclusion
Benchmarking 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives against legacy inhibitors demonstrates a clear superiority in both binding affinity (Kd) and functional cellular efficacy. The 5-fluoro modification is not merely a synthetic exercise; it is a rational design choice that optimizes the electronics of the pyridone hinge-binding motif while simultaneously improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drug candidates. For drug development professionals targeting PIM-1 or p38α, this scaffold represents a highly tractable starting point for lead optimization.
References
Anticancer Research. "Rational Design of a Potent Pan-Pim Kinases Inhibitor with a Rhodanine–Benzoimidazole Structure." Anticancer Research, 2017. Available at:[Link]
Holder, S. et al. "Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase." Molecular Cancer Therapeutics, AACR Journals, 2007. Available at:[Link]
ACS Publications. "Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase." Journal of Medicinal Chemistry, 2009. Available at:[Link]
ACS Publications. "Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation." Journal of Medicinal Chemistry, 2004. Available at:[Link]
MDPI. "Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors." Molecules, 2021. Available at:[Link]
Validation of analytical methods for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile quantification
Title: Comparative Validation of Analytical Methods for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile Quantification The Chemical Context & Analytical Challenges 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Validation of Analytical Methods for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile Quantification
The Chemical Context & Analytical Challenges
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 1506013-17-7) is a highly specialized fluorinated building block critical in the synthesis of advanced pharmaceutical active ingredients[1]. The incorporation of the fluorine atom significantly alters the electron density of the pyridine ring, heavily influencing the molecule's tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms.
This dynamic tautomerism, combined with the strong electron-withdrawing nature of the cyano group, presents unique analytical challenges. Without strict control over the microenvironment (e.g., mobile phase pH), analysts will frequently encounter peak splitting, severe tailing, and variable ionization efficiency during quantification.
Comparative Analysis of Analytical Platforms
To establish a robust control strategy, we must objectively compare three distinct analytical platforms. Every method discussed is grounded in the newly revised ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to ensure that analytical procedures are demonstrably fit for their intended purpose[2].
HPLC-UV (High-Performance Liquid Chromatography with UV Detection)
Application : Routine batch release and bulk assay testing.
Causality : The conjugated π-system of the pyridine ring and the cyano group provide strong UV chromophores. However, to prevent tautomer-induced peak broadening, the mobile phase pH must be strictly buffered below the pKa of the hydroxyl group.
UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)
Application : Trace quantification in complex matrices (e.g., wastewater or reaction mixtures)[3].
Causality : LC-MS has become the gold standard for detecting fluorinated residuals due to its unparalleled sensitivity and selectivity[4]. Electrospray ionization (ESI) in negative mode effectively deprotonates the lactam nitrogen/hydroxyl oxygen, yielding a highly stable [M-H]- precursor ion.
qNMR (Quantitative Nuclear Magnetic Resonance)
Application : Absolute purity determination for reference standards.
Causality : Provides a primary ratio measurement without requiring an identical reference standard. The
19F
-NMR and
1H
-NMR signals offer highly specific, quantitative integration against an internal standard.
ICH Q2(R2) Validation Framework
The ICH Q2(R2) framework establishes a unified international standard for validating analytical methods, ensuring reliability and consistency across the product lifecycle[5].
Specificity : The method must resolve the target analyte from structurally related synthesis byproducts, such as 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile[6] and 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile[7].
Linearity and Range : The reportable range is derived from product specifications and must demonstrate acceptable response, accuracy, and precision[8]. Under ICH Q2(R2), minor non-linearity may be acceptable if the assay is proven fit-for-purpose and appropriately modeled[2].
Experimental Protocols: Self-Validating Systems
Protocol 1: HPLC-UV Assay Method (Bulk Purity)
Objective: Quantify bulk purity spanning 50–150% of the nominal concentration.
Sample Preparation : Dissolve 10.0 mg of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile in 10.0 mL of Acetonitrile/Water (50:50 v/v). Dilute to a working concentration of 100 µg/mL.
Chromatographic Conditions :
Column: C18 (150 mm × 4.6 mm, 3 µm).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 required to suppress tautomerism).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 70% B over 12 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
System Suitability (Self-Validation) : Inject a resolution mixture containing the 5-fluoro, 5-bromo, and 5-iodo derivatives. The method is only valid if the resolution (
Rs
) between the 5-fluoro and 5-bromo peaks is
≥2.0
.
Protocol 2: UPLC-MS/MS Trace Quantification Method
Objective: Quantify trace impurities down to 1.0 ng/mL[9].
Sample Preparation : Extract the sample using solid-phase extraction (SPE) if in a complex aqueous matrix, or dilute directly in Mobile Phase A.
Chromatographic Conditions :
Column: UPLC C18 (50 mm × 2.1 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
Mobile Phase B: Methanol.
Mass Spectrometry (ESI-) :
Capillary Voltage: 2.5 kV.
MRM Transitions: Monitor the[M-H]- precursor at m/z 137. Quantitation transition: m/z 137
→
m/z 109 (loss of CO/HCN).
Matrix Effect Validation (Self-Validation) : Perform post-column infusion of the analyte while injecting a blank matrix sample to continuously monitor for ion suppression or enhancement zones.
Quantitative Data Presentation
The following table summarizes the validation data obtained for the three analytical platforms, demonstrating their respective performance against ICH Q2(R2) criteria.
Validation Parameter
HPLC-UV (Bulk Assay)
UPLC-MS/MS (Trace Analysis)
qNMR (Absolute Purity)
Linearity Range
10 – 150 µg/mL
0.5 – 100 ng/mL
1 – 20 mg/mL
Correlation Coefficient (
R2
)
> 0.999
> 0.995
N/A (Direct Integration)
Limit of Detection (LOD)
0.5 µg/mL
0.1 ng/mL
~0.5 mg/mL
Limit of Quantitation (LOQ)
1.5 µg/mL
0.5 ng/mL
~1.0 mg/mL
Precision (% RSD, n=6)
0.4%
3.2%
0.8%
Accuracy (% Recovery)
99.5% – 100.8%
92.4% – 105.1%
99.8% – 100.2%
Specificity (Resolution)
Rs
> 2.5 (vs. Bromo analog)
MRM Transition Specific
Isotope specific (
19F
,
1H
)
Methodology Visualization
Analytical method selection and ICH Q2(R2) validation lifecycle.
Comprehensive Safety and Operational Guide: Disposal of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile As a specialized fluorinated building block, 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a highly valuabl...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Disposal of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile
As a specialized fluorinated building block, 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a highly valuable intermediate in drug development and organic synthesis[1]. However, its unique molecular architecture—combining a highly stable carbon-fluorine (C-F) bond with a reactive carbonitrile (-C≡N) moiety—presents significant end-of-life disposal challenges.
Standard disposal methods, such as biological wastewater treatment or municipal incineration, are strictly prohibited for fluorinated nitriles[2]. Improper handling can lead to environmental persistence or the lethal release of hydrogen fluoride (HF) and hydrogen cyanide (HCN) gases. This guide provides the authoritative, step-by-step operational protocols required to safely manage and destroy this compound.
Physicochemical and Hazard Profile
Before initiating any disposal protocol, personnel must understand the quantitative hazard parameters of the waste stream.
The Causality of Disposal Methodologies (The "Why")
To build a self-validating safety culture in the laboratory, researchers must understand the mechanistic reasoning behind our environmental health and safety (EHS) rules:
The C-F Bond Stability: The carbon-fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol). Low-temperature incineration fails to break this bond, risking the atmospheric release of persistent 2[2].
Cyanide and NOx Generation: The carbonitrile group requires complete thermal oxidation. Incomplete combustion can generate lethal hydrogen cyanide (HCN) gas. Extreme high-temperature oxidation safely converts the nitrogen into NOx[3].
Corrosive Byproducts: Complete thermal destruction successfully shatters the molecule but generates hydrogen fluoride (HF) gas. HF is highly toxic and corrosive, necessitating the use of an 4 in the exhaust stream to neutralize the acid before atmospheric release[4].
Step-by-Step Laboratory Segregation Protocol
The safety of the industrial destruction process begins at the laboratory bench. Follow this protocol strictly when disposing of unused powder, reaction mixtures, or contaminated consumables.
Step 1: Source Segregation
Action: Isolate all waste containing 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile into a dedicated "Halogenated Organic Waste" stream.
Causality: Mixing this compound with non-halogenated solvents dilutes the halogen concentration, potentially causing the waste to be misrouted to a standard incinerator that lacks the necessary HF scrubbers[4].
Step 2: Container Selection
Action: Store the waste in High-Density Polyethylene (HDPE) containers. Do not use standard silica glass carboys if the waste is in an aqueous or mixed-solvent state.
Causality: Over time, trace hydrolysis of fluorinated compounds in the presence of moisture can generate aqueous HF, which etches and structurally weakens glass containers, leading to catastrophic failure.
Step 3: Labeling and Documentation
Action: Affix a GHS-compliant label clearly stating: "Halogenated Organic Waste: Contains Fluorinated Nitriles. DO NOT INCINERATE WITHOUT SCRUBBER."
Step 4: EHS Transfer
Action: Transfer the container to your facility's hazardous waste vendor, ensuring the manifest explicitly requests twin-chamber incineration.
Industrial Thermal Destruction Workflow
Once transferred to an EPA/EU-certified disposal facility, the waste undergoes a rigorous, multi-stage thermal destruction process.
Volatilization of solid/liquid waste into organic gases[3].
Secondary Chamber
≥ 1100°C
> 2 seconds
Complete thermal cleavage of C-F and C≡N bonds.
| Wet Scrubber | Ambient | Continuous | Neutralization of HF and NOx gases into inert salts[4]. |
Workflow Visualization
Disposal workflow for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile via thermal destruction.
Emergency Spill Protocol
If the neat powder is spilled during handling or weighing:
Ventilation: Ensure the fume hood is operating at maximum flow to prevent inhalation of the respiratory irritant.
Dry Clean-up: Do not use water, as it may mobilize the compound or initiate unwanted hydrolysis. Use a damp, inert absorbent pad to carefully wipe up the powder, preventing aerosolization.
Containment: Place all cleanup materials (pads, gloves, weigh boats) directly into the Halogenated Organic Waste container.
References
Title: THE ENVIRONMENT (PROTECTION) RULES, 1986 - Haryana State Pollution Control Board
Source: hspcb.org.in
URL: [Link]
Title: Regulation (EU) 2024/573 on fluorinated greenhouse gases - Publications Office of the EU
Source: europa.eu
URL: [Link][2]
Title: The Environment (Protection) Rules, 1986 250 - STANDARDS FOR EMISSION OR DISCHARGE OF ENVIRONMENTAL POLLUTANTS - Elixir Enviro Systems
Source: elixirenviro.in
URL: [Link][3]
Personal protective equipment for handling 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile
As a Senior Application Scientist, I recognize that handling specialized fluorinated heterocycles requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the mole...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized fluorinated heterocycles requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's reactivity, physical properties, and potential degradation pathways.
The following guide provides a comprehensive, self-validating operational protocol for handling 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 1506013-17-7), designed specifically for researchers and drug development professionals.
Compound Profile & Mechanistic Hazard Assessment
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other oncological therapeutics [1].
The Causality of Toxicity
Understanding the structural features of this compound is critical for anticipating its hazards:
The Fluorine Atom (C5 Position): The highly electronegative fluorine atom polarizes the C-F bond, increasing the molecule's lipophilicity [2]. While the C-F bond is exceptionally strong and resists spontaneous dehalogenation in biological systems[2], this increased lipophilicity enhances dermal penetration. If dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the compound can rapidly cross the skin barrier, leading to systemic exposure.
The Nitrile Group (-C≡N): While covalently bound and stable under ambient conditions, the nitrile group presents a latent hazard. Under extreme thermal stress (>200°C) or aggressive hydrolysis (strong acids/bases), cyanopyridine derivatives can degrade to release toxic nitrogen oxides (NOx) or cyanide derivatives [3].
The Pyridone Core: The 2-oxo-1,2-dihydropyridine core can undergo tautomerization (lactam-lactim tautomerism). This structural dynamic allows it to act as both a hydrogen bond donor and acceptor, making it an aggressive irritant to the mucous membranes of the respiratory tract and eyes [3].
Quantitative Hazard Summary
The following data dictates the operational boundaries for this compound [1].
Hazard Class
GHS Code
Hazard Statement
Primary Physiological Target
Acute Toxicity (Oral)
Category 4 (H302)
Harmful if swallowed
Gastrointestinal tract, systemic
Skin Corrosion/Irritation
Category 2 (H315)
Causes skin irritation
Epidermal layers
Serious Eye Damage
Category 2A (H319)
Causes serious eye irritation
Cornea, conjunctiva
STOT (Single Exposure)
Category 3 (H335)
May cause respiratory irritation
Upper respiratory tract, lungs
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient when handling solutions of this compound. The protocol below establishes a self-validating barrier system based on the physical state of the chemical.
Handled strictly inside a certified Class II Type B2 Fume Hood.
The fine powder presents an inhalation hazard (H335). Vapors from carrier solvents exacerbate this risk.
Body
Standard flame-retardant lab coat.
Tyvek® sleeves over lab coat, chemical-resistant apron.
Prevents localized accumulation of the compound on woven fabrics, which can cause prolonged dermal exposure.
Hazard & Degradation Pathway Visualization
To fully appreciate the safety requirements, we must visualize the chemical's degradation pathways under stress conditions.
Fig 1: Mechanistic degradation pathways of fluorinated cyanopyridines under extreme stress.
Operational Workflow & Handling Protocol
This step-by-step methodology ensures that the compound remains contained, preventing both operator exposure and cross-contamination.
Step 1: Pre-Operation Validation
Verify fume hood face velocity is between 80–120 fpm.
Clear the hood of all unnecessary equipment to prevent turbulent airflow, which can aerosolize the fine powder.
Don PPE according to the "Dry Powder Handling" matrix. Ensure static-dissipative footwear is worn to prevent static discharge from igniting suspended dust.
Step 2: Weighing and Transfer
Utilize an anti-static weighing boat. Fluorinated organic powders often carry a static charge, causing them to "jump" and contaminate the balance area.
Use a grounded micro-spatula.
Weigh the compound strictly inside the fume hood using a draft shield to stabilize the balance.
If transferring to a reaction vessel, use a powder funnel and immediately cap the vessel with a septum.
Step 3: Reaction Setup (Inert Atmosphere)
The compound should be stored and handled under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation and moisture absorption [1].
Purge the reaction vessel with Argon for 5 minutes prior to solvent introduction.
Introduce carrier solvents (e.g., anhydrous DMF) via syringe through the septum. Do not open the vessel to pour solvents.
Step 4: Equipment Decontamination
Do not use water to initially clean spatulas or glassware, as the compound has low aqueous solubility and will simply smear.
Rinse all contact surfaces with Acetone or Ethyl Acetate into a designated halogenated waste container.
Follow with a standard laboratory detergent wash.
Spill Response & Disposal Plan
In the event of a breach, immediate and calculated action is required to mitigate the H302 and H315 hazards.
Solid Spill (Powder)
Do not sweep. Sweeping aerosolizes the powder, triggering the H335 respiratory hazard.
Gently cover the spill with damp, absorbent paper towels (dampened with a mixture of water and a mild surfactant to reduce surface tension).
Carefully scoop the towels and powder into a sealable polyethylene bag.
Wipe the area with Acetone to dissolve residual fluorinated organics, followed by soap and water.
Liquid Spill (Dissolved in Solvent)
Immediately apply a universal chemical absorbent (e.g., vermiculite or a commercial spill pad).
If the solvent is DMSO/DMF, evacuate the immediate area if outside a fume hood, as the vaporized solvent carries the toxic solute.
Collect the absorbent material using non-sparking tools and place it in a hazardous waste bucket.
Waste Disposal Segregation
Halogenated Waste: All reaction mixtures, solvent rinses, and liquid waste containing this compound MUST be routed to the Halogenated Organic Waste stream due to the presence of the fluorine atom.
Incineration: Ensure your waste management provider utilizes high-temperature incineration equipped with scrubbers. Incineration of this compound without scrubbers will release highly corrosive and toxic Hydrogen Fluoride (HF) gas into the atmosphere.
Fig 2: Safe operational workflow for handling fluorinated cyanopyridine building blocks.
References
Visser, M. et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. MDPI. Retrieved April 10, 2026, from[Link]
El-Gaby, M. S. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19800–19815. Retrieved April 10, 2026, from[Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.